molecular formula C27H46N7O18P3S B15548023 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Katalognummer: B15548023
Molekulargewicht: 881.7 g/mol
InChI-Schlüssel: FVDISPKCRAHPBJ-VDXNMNPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a useful research compound. Its molecular formula is C27H46N7O18P3S and its molecular weight is 881.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C27H46N7O18P3S

Molekulargewicht

881.7 g/mol

IUPAC-Name

S-[2-[3-[[(2S)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxy-4-methylpentanethioate

InChI

InChI=1S/C27H46N7O18P3S/c1-14(2)15(35)9-18(37)56-8-7-29-17(36)5-6-30-25(40)22(39)27(3,4)11-49-55(46,47)52-54(44,45)48-10-16-21(51-53(41,42)43)20(38)26(50-16)34-13-33-19-23(28)31-12-32-24(19)34/h12-16,20-22,26,35,38-39H,5-11H2,1-4H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15-,16+,20-,21-,22-,26+/m1/s1

InChI-Schlüssel

FVDISPKCRAHPBJ-VDXNMNPRSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a crucial intermediate in the catabolic pathway of the branched-chain amino acid L-leucine. As a member of the acyl-CoA ester family, it plays a role in fundamental metabolic processes. This technical guide provides a comprehensive overview of its structure, properties, and biological significance, along with detailed experimental protocols for its synthesis and analysis. Due to the limited availability of direct experimental data for this specific molecule, some information presented herein is based on analogous short-chain acyl-CoA esters.

Chemical Structure and Properties

This compound is a complex molecule consisting of a 3-hydroxy-4-methylpentanoic acid moiety linked to a coenzyme A molecule via a thioester bond.

Chemical Structure:

  • IUPAC Name: S-[2-[3-[[(2S)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxy-4-methylpentanethioate[1]

  • SMILES: CC(C)--INVALID-LINK--CC(=O)SCCN=C(O)CCN=C(O)--INVALID-LINK--C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@@H]1O--INVALID-LINK--[C@@H]1OP(O)(O)=O">C@@HN1C=NC2=C(N)N=CN=C12[1]

  • InChI Key: FVDISPKCRAHPBJ-VDXNMNPRSA-N[1]

Physicochemical Properties:

Quantitative data for this compound is primarily based on computational models due to a lack of extensive experimental validation.

PropertyValueSource
Molecular Formula C27H46N7O18P3SPubChem[1]
Molecular Weight 881.7 g/mol PubChem[1]
Monoisotopic Mass 881.18328981 DaPubChem[1]
XLogP3-AA (Predicted) -5PubChem[1]
Hydrogen Bond Donor Count 10PubChem[1]
Hydrogen Bond Acceptor Count 23PubChem[1]
Rotatable Bond Count 23PubChem[1]
Topological Polar Surface Area 409 ŲPubChem[1]
Predicted pKa (Strongest Basic) 4.9HMDB

Biological Role: An Intermediate in L-Leucine Catabolism

This compound is an intermediate in the metabolic pathway responsible for the degradation of L-leucine, an essential branched-chain amino acid. This pathway is vital for energy production and the synthesis of other biomolecules.[2][3][4][5]

The catabolism of L-leucine primarily occurs in the mitochondria of various tissues, including the liver, adipose tissue, and muscle.[5] The pathway involves a series of enzymatic reactions that convert leucine (B10760876) into acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy generation.[3][4][5]

The formation of this compound is a key step within this pathway, catalyzed by the enzyme enoyl-CoA hydratase. This enzyme facilitates the hydration of the double bond in the preceding intermediate, 3-methylcrotonyl-CoA. Subsequently, this compound is a substrate for 3-hydroxyacyl-CoA dehydrogenase, which catalyzes its oxidation.[2]

Logical Flow of L-Leucine Catabolism:

Leucine_Catabolism Leucine L-Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA Oxidative Decarboxylation Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Dehydrogenation Target 3(S)-Hydroxy-4-methyl- pentanoyl-CoA Methylcrotonyl_CoA->Target Hydration (Enoyl-CoA Hydratase) Keto_CoA 3-Methyl-3-oxopentanoyl-CoA Target->Keto_CoA Oxidation (3-Hydroxyacyl-CoA Dehydrogenase) Acetyl_CoA Acetyl-CoA Keto_CoA->Acetyl_CoA Acetoacetate Acetoacetate Keto_CoA->Acetoacetate

Simplified pathway of L-leucine catabolism.

Potential Relevance in Drug Development

Given its position in a central metabolic pathway, the enzymes involved in the metabolism of this compound could be potential targets for drug development. Dysregulation of branched-chain amino acid metabolism has been implicated in various metabolic disorders. Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) acts on a wide spectrum of substrates, including short-chain methyl-branched acyl-CoAs, and is important in brain development and aging.[6] Abnormal levels of SCHAD may contribute to the pathogenesis of some neural disorders.[6]

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following methodologies are based on established procedures for similar short-chain acyl-CoA esters.

Enzymatic Synthesis

This protocol is adapted from a method for the enzymatic synthesis of other 3-hydroxyacyl-CoAs.

Workflow for Enzymatic Synthesis:

Synthesis_Workflow Start Start with 3-Methylcrotonic acid Activation Activation to 3-Methylcrotonyl-CoA Start->Activation CoA Ligase Hydration Enzymatic Hydration Activation->Hydration Enoyl-CoA Hydratase Purification HPLC Purification Hydration->Purification Product 3(S)-Hydroxy-4-methyl- pentanoyl-CoA Purification->Product

Workflow for the enzymatic synthesis of the target molecule.

Methodology:

  • Activation of the Precursor Acid:

    • The synthesis begins with the activation of 3-methylcrotonic acid to its corresponding CoA ester, 3-methylcrotonyl-CoA.

    • This can be achieved using a suitable acyl-CoA synthetase or a chemical acylation method as described in the literature for other short-chain fatty acids. A chemo-enzymatic method using carbonyldiimidazole (CDI) for activation is often employed.

  • Enzymatic Hydration:

    • The resulting 3-methylcrotonyl-CoA is then subjected to enzymatic hydration using enoyl-CoA hydratase.

    • The reaction mixture typically contains the 3-methylcrotonyl-CoA substrate, a suitable buffer (e.g., Tris-HCl, pH 7.5), and a purified preparation of enoyl-CoA hydratase.

    • The reaction is incubated at an optimal temperature for the enzyme (e.g., 37°C) and monitored for the formation of the product.

  • Reaction Quenching and Sample Preparation:

    • The reaction is stopped by the addition of an acid, such as perchloric acid, to precipitate the enzyme.

    • The sample is then centrifuged, and the supernatant containing the acyl-CoA esters is neutralized.

Purification by High-Performance Liquid Chromatography (HPLC)

The purification of the synthesized this compound can be achieved using reversed-phase HPLC.

Methodology:

  • Chromatographic System:

    • A standard HPLC system equipped with a UV detector is used.

    • Column: A C18 reversed-phase column is suitable for the separation of acyl-CoA esters.

    • Mobile Phase A: An aqueous buffer, such as 100 mM potassium phosphate, pH 5.5.

    • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Elution:

    • A linear gradient from a low to a high concentration of acetonitrile is used to elute the acyl-CoA esters. A typical gradient might run from 5% to 50% acetonitrile over 30 minutes.

    • The flow rate is typically maintained at 1 mL/min.

  • Detection and Fraction Collection:

    • The elution of acyl-CoA esters is monitored by UV absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of coenzyme A.

    • Fractions corresponding to the peak of interest are collected.

  • Post-Purification Processing:

    • The collected fractions are often lyophilized to remove the mobile phase and concentrate the purified product.

Analysis and Characterization

4.3.1. Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and quantification of acyl-CoA esters.

Methodology:

  • LC-MS System:

    • An HPLC system is coupled to a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap).

  • Ionization:

    • Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoA esters.

  • Detection:

    • The mass spectrometer is set to monitor for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ of this compound (expected m/z ≈ 882.19).

    • Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns for structural confirmation. A characteristic fragment corresponds to the pantoic acid-β-alanine-cysteamine portion of the CoA molecule.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information.

Methodology:

  • Sample Preparation:

    • The purified and lyophilized product is dissolved in a suitable deuterated solvent, typically D₂O.

  • Data Acquisition:

    • ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Interpretation:

    • The chemical shifts and coupling constants of the protons and carbons are analyzed to confirm the structure of the 3-hydroxy-4-methyl-pentanoyl moiety and its linkage to the coenzyme A molecule.

Conclusion

This compound is a key metabolite in L-leucine degradation. While specific experimental data for this molecule is sparse, this guide provides a framework for its study based on its chemical structure and the well-established methodologies for the broader class of acyl-CoA esters. Further research into the specific properties and biological interactions of this compound will be valuable for a more complete understanding of branched-chain amino acid metabolism and its implications in health and disease.

References

An In-depth Technical Guide to the 3(S)-Hydroxy-4-methyl-pentanoyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway involving 3(S)-Hydroxy-4-methyl-pentanoyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid L-leucine. This document details the core enzymatic reactions, relevant stereochemistry, and connections to broader metabolic and signaling networks. Included are summaries of quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the metabolic and signaling pathways to facilitate a deeper understanding for researchers in metabolic diseases, enzyme kinetics, and drug development.

Introduction

This compound is a chiral thioester of coenzyme A that plays a crucial role as an intermediate in the mitochondrial degradation of L-leucine, one of the three essential branched-chain amino acids (BCAAs). The catabolism of BCAAs is a vital process for energy homeostasis and protein turnover, and its dysregulation has been implicated in various metabolic disorders, including insulin (B600854) resistance and maple syrup urine disease. This guide focuses on the specific enzymatic steps that lead to the formation and subsequent conversion of the (S)-stereoisomer of 3-Hydroxy-4-methyl-pentanoyl-CoA, providing a technical resource for its study.

The Core Metabolic Pathway

The formation and degradation of this compound is an integral part of the L-leucine catabolic pathway, occurring after the initial transamination and oxidative decarboxylation of leucine (B10760876). The core pathway involves two key enzymatic steps:

  • Hydration of 4-methyl-pent-2-enoyl-CoA: The pathway begins with the hydration of 4-methyl-pent-2-enoyl-CoA, a product derived from the dehydrogenation of isovaleryl-CoA. This reaction is catalyzed by enoyl-CoA hydratase (EC 4.2.1.17). The hydration of the trans-2-double bond stereospecifically yields this compound.[1]

  • Dehydrogenation of this compound: The newly formed 3(S)-hydroxyacyl-CoA intermediate is then oxidized by an NAD+-dependent 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35). This enzyme specifically acts on the (S)-stereoisomer, converting it to 3-keto-4-methyl-pentanoyl-CoA.[2]

These sequential reactions are analogous to the steps in the beta-oxidation of straight-chain fatty acids.

Metabolic_Pathway cluster_leucine_degradation L-Leucine Degradation Pathway Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA BCKDH 4_methyl_pent_2_enoyl_CoA 4-methyl-pent-2-enoyl-CoA Isovaleryl_CoA->4_methyl_pent_2_enoyl_CoA Isovaleryl-CoA Dehydrogenase 3S_Hydroxy_4_methyl_pentanoyl_CoA 3(S)-Hydroxy-4-methyl- pentanoyl-CoA 4_methyl_pent_2_enoyl_CoA->3S_Hydroxy_4_methyl_pentanoyl_CoA Enoyl-CoA Hydratase (EC 4.2.1.17) 3_Keto_4_methyl_pentanoyl_CoA 3-Keto-4-methyl-pentanoyl-CoA 3S_Hydroxy_4_methyl_pentanoyl_CoA->3_Keto_4_methyl_pentanoyl_CoA (S)-3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35) Acetyl_CoA_Acetoacetate Acetyl-CoA + Acetoacetate 3_Keto_4_methyl_pentanoyl_CoA->Acetyl_CoA_Acetoacetate Thiolase

Core metabolic pathway of this compound.

Quantitative Data

Quantitative data for the enzymes acting on this compound and its precursors are essential for kinetic modeling and understanding pathway flux. While specific kinetic parameters for this compound are not extensively reported, data for homologous enzymes with similar branched-chain or straight-chain substrates provide valuable insights.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/Tissue
Enoyl-CoA Hydratase Crotonyl-CoA (C4)287500Bovine Liver
Hexenoyl-CoA (C6)15-E. coli
(S)-3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxybutyryl-CoA (C4)10149Ralstonia eutropha
3-Hydroxyoctanoyl-CoA (C8)5-Pig Heart
3-Hydroxypalmitoyl-CoA (C16)4-Pig Heart

Note: This table presents representative data for enzymes acting on analogous substrates due to the limited availability of specific data for 4-methyl-pentenoyl-CoA and this compound.

Interacting Signaling Pathways

The catabolism of branched-chain amino acids, including the pathway involving this compound, is intricately linked to major cellular signaling networks that regulate cell growth, proliferation, and metabolism.

mTOR Signaling

Leucine is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[3][4][5][6][7] This pathway is a central regulator of protein synthesis and cell growth. The catabolism of leucine, by reducing its intracellular concentration, can modulate the duration and intensity of mTORC1 signaling.

mTOR_Signaling Leucine_ext Extracellular Leucine Leucine_int Intracellular Leucine Leucine_ext->Leucine_int Amino Acid Transporters mTORC1 mTORC1 Leucine_int->mTORC1 Activation Leucine_Catabolism Leucine Catabolism (incl. 3(S)-Hydroxy-4-methyl- pentanoyl-CoA pathway) Leucine_int->Leucine_Catabolism Metabolized Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Stimulation Leucine_Catabolism->Leucine_int Negative Feedback (reduces concentration)

Leucine catabolism and its interaction with mTORC1 signaling.
PPAR Signaling

Branched-chain fatty acyl-CoAs, structurally related to intermediates in the leucine degradation pathway, are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[8] PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in fatty acid oxidation. It is plausible that intermediates like 4-methyl-pent-2-enoyl-CoA or this compound could influence PPAR activity, thereby creating a feedback loop to regulate their own metabolism.

PPAR_Signaling BCFA_CoA Branched-Chain Acyl-CoAs (e.g., pathway intermediates) PPARa PPARα BCFA_CoA->PPARa Ligand Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (in target gene promoters) RXR->PPRE Binds to Gene_Expression Increased Expression of Fatty Acid Oxidation Enzymes PPRE->Gene_Expression

Potential interaction with PPARα signaling pathway.

Experimental Protocols

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol measures the hydration of an enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in the thioester.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.4)

  • 4-methyl-pent-2-enoyl-CoA (or a suitable analog like crotonyl-CoA) as substrate

  • Purified enoyl-CoA hydratase or cell lysate

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl buffer.

  • Add the enoyl-CoA substrate to a final concentration of 50-100 µM.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known amount of enzyme or cell lysate.

  • Immediately monitor the decrease in absorbance at 263 nm over time.

  • Calculate the rate of substrate consumption using the molar extinction coefficient of the enoyl-CoA substrate (for crotonyl-CoA, ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

Enoyl_CoA_Hydratase_Assay cluster_workflow Enoyl-CoA Hydratase Assay Workflow Prepare_Mixture 1. Prepare reaction mixture (Buffer + Substrate) Equilibrate 2. Equilibrate temperature Prepare_Mixture->Equilibrate Add_Enzyme 3. Add enzyme to initiate Equilibrate->Add_Enzyme Measure_Absorbance 4. Monitor A263 decrease Add_Enzyme->Measure_Absorbance Calculate_Activity 5. Calculate activity Measure_Absorbance->Calculate_Activity

Workflow for the Enoyl-CoA Hydratase spectrophotometric assay.
Coupled Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the oxidation of this compound by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[9]

Materials:

  • Tris-HCl buffer (100 mM, pH 9.0)

  • NAD+

  • This compound (or a suitable analog like 3-hydroxybutyryl-CoA) as substrate

  • Purified 3-hydroxyacyl-CoA dehydrogenase or cell lysate

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl buffer and NAD+ (final concentration 1-2 mM).

  • Add the 3-hydroxyacyl-CoA substrate to a final concentration of 50-100 µM.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known amount of enzyme or cell lysate.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH (ε₃₄₀ = 6.22 x 10³ M⁻¹cm⁻¹).

HADH_Assay cluster_workflow 3-Hydroxyacyl-CoA Dehydrogenase Assay Workflow Prepare_Mixture 1. Prepare reaction mixture (Buffer + NAD+ + Substrate) Equilibrate 2. Equilibrate temperature Prepare_Mixture->Equilibrate Add_Enzyme 3. Add enzyme to initiate Equilibrate->Add_Enzyme Measure_Absorbance 4. Monitor A340 increase Add_Enzyme->Measure_Absorbance Calculate_Activity 5. Calculate activity Measure_Absorbance->Calculate_Activity

Workflow for the 3-Hydroxyacyl-CoA Dehydrogenase assay.
Analysis of Acyl-CoA Esters by HPLC-MS/MS

This method allows for the separation and quantification of various acyl-CoA species, including this compound, from biological samples.

Sample Preparation:

  • Homogenize frozen tissue or cell pellets in a cold acidic buffer (e.g., perchloric acid or KH₂PO₄).

  • Perform a liquid-liquid extraction with an organic solvent (e.g., acetonitrile (B52724)/isopropanol) to precipitate proteins and extract lipids and acyl-CoAs.

  • Purify the acyl-CoAs from the extract using solid-phase extraction (SPE) with an appropriate sorbent (e.g., C18 or an anion exchanger).

  • Elute the acyl-CoAs, evaporate the solvent, and resuspend the sample in a suitable buffer for HPLC analysis.

HPLC-MS/MS Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Tandem mass spectrometry (MS/MS) using electrospray ionization (ESI) in positive ion mode.

  • Quantification: Use multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each acyl-CoA of interest. Stable isotope-labeled internal standards should be used for accurate quantification.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Homogenize 1. Homogenize sample in acidic buffer Extract 2. Organic solvent extraction Homogenize->Extract Purify 3. Solid-phase extraction (SPE) Extract->Purify Resuspend 4. Elute and resuspend Purify->Resuspend Inject 5. Inject sample Resuspend->Inject Separate 6. C18 reversed-phase separation Inject->Separate Detect 7. ESI-MS/MS detection (MRM mode) Separate->Detect Quantify 8. Quantify using internal standards Detect->Quantify

References

The Biological Role of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a chiral acyl-coenzyme A thioester that serves as an intermediate in the catabolism of the branched-chain amino acid, L-leucine. While its primary role is metabolic, its de-esterified form, 3-hydroxy-4-methylvalerate, is a known monomer for the biosynthesis of polyhydroxyalkanoates (PHAs) in certain bacteria, highlighting its relevance in biopolymer production. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its position within metabolic pathways, the enzymes involved in its transformation, and methodologies for its study. Due to a lack of direct evidence, a role in cellular signaling pathways remains speculative and represents an area for future investigation.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central to a multitude of metabolic processes, including fatty acid metabolism, the citric acid cycle, and amino acid catabolism. This compound is a specific intermediate in the degradation pathway of L-leucine, an essential branched-chain amino acid (BCAA). The metabolism of BCAAs is crucial for energy homeostasis and protein synthesis, and dysregulation of these pathways is associated with several metabolic disorders. This document aims to provide an in-depth technical resource on the biological role of this compound, with a focus on its metabolic context, enzymatic regulation, and the experimental approaches used to investigate its function.

Metabolic Pathway

This compound is a key intermediate in the mitochondrial catabolism of L-leucine. The pathway commences with the transamination of leucine (B10760876) to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. Subsequent steps lead to the formation of this compound, which is then further oxidized.

Leucine Catabolism Pathway

The catabolism of L-leucine to acetyl-CoA and acetoacetate (B1235776) involves a series of enzymatic reactions. This compound is formed and subsequently degraded within this pathway.

Leucine_Catabolism cluster_focus Focus of this Guide Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC Branched-Chain Amino- transferase (BCAT) Isovaleryl_CoA Isovaleryl-CoA aKIC->Isovaleryl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA Isovaleryl-CoA Dehydrogenase (IVD) MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA Methylcrotonyl-CoA Carboxylase (MCC) Pentenoyl_CoA 4-Methyl-2-pentenoyl-CoA MG_CoA->Pentenoyl_CoA Isomerase/Hydratase (Proposed) HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA AcAc_AcCoA Acetoacetate + Acetyl-CoA HMG_CoA->AcAc_AcCoA HMG-CoA Lyase HMP_CoA 3(S)-Hydroxy-4-methyl- pentanoyl-CoA Pentenoyl_CoA->HMP_CoA Enoyl-CoA Hydratase OMP_CoA 4-Methyl-3-oxopentanoyl-CoA HMP_CoA->OMP_CoA 3-Hydroxyacyl-CoA Dehydrogenase OMP_CoA->HMG_CoA Thiolase (presumed)

Figure 1: Leucine Catabolism Pathway highlighting this compound.
Biosynthesis of this compound

The direct precursor to this compound is 4-methyl-2-pentenoyl-CoA. The hydration of the double bond in 4-methyl-2-pentenoyl-CoA is catalyzed by an enoyl-CoA hydratase . While the specific isozyme responsible for this reaction with this branched-chain substrate in mammals has not been definitively identified, members of the enoyl-CoA hydratase family are known to exhibit broad substrate specificity.

Degradation of this compound

This compound is oxidized to 4-methyl-3-oxopentanoyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase . This reaction is NAD⁺-dependent. Similar to its synthesis, the specific dehydrogenase that acts on this branched-chain substrate is not fully characterized, but enzymes within this family are known to process a variety of acyl-CoA structures.

Quantitative Data

Quantitative data regarding the enzymatic kinetics and cellular concentrations of this compound are scarce in the literature. The tables below summarize available data for related enzymes and metabolites to provide a frame of reference.

Table 1: Kinetic Properties of Related Enoyl-CoA Hydratases

Enzyme Substrate Km (µM) Vmax (U/mg) Organism Reference
Enoyl-CoA Hydratase (PhaJAc) Crotonyl-CoA (C4) 29 6.2 x 10³ Aeromonas caviae [1]
Enoyl-CoA Hydratase (PhaJAc) 2-Hexenoyl-CoA (C6) 34 1.8 x 10³ Aeromonas caviae [1]

| Enoyl-CoA Hydratase (PhaJ4Pa) | Various chain lengths | - | Nearly constant | Pseudomonas aeruginosa |[2] |

Table 2: Kinetic Properties of a Related 3-Hydroxyacyl-CoA Dehydrogenase

Enzyme Substrate Km (µM) Vmax (µmol min-1 mg-1) Organism Reference

| (S)-3-Hydroxyacyl-CoA Dehydrogenase (FadB') | Acetoacetyl-CoA | 48 | 149 | Ralstonia eutropha H16 |[3] |

Note: The data presented are for enzymes acting on straight-chain or shorter branched-chain acyl-CoAs and may not be directly representative of the kinetics for this compound.

Experimental Protocols

The analysis of this compound requires specialized techniques for the extraction, separation, and detection of acyl-CoA species.

Extraction of Acyl-CoAs from Tissues or Cells

A common method for the extraction of acyl-CoAs involves the following steps:

  • Homogenization of the tissue or cell pellet in a buffered solution (e.g., potassium phosphate (B84403) buffer).

  • Addition of an internal standard (e.g., a structurally similar acyl-CoA with an odd-chain length).

  • Precipitation of proteins using organic solvents (e.g., isopropanol (B130326) and acetonitrile).

  • Centrifugation to separate the protein pellet from the supernatant containing the acyl-CoAs.

  • Solid-phase extraction (SPE) can be used for further purification and concentration of the acyl-CoAs.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of acyl-CoAs.

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate the different acyl-CoA species. A C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is used to generate ions of the acyl-CoA molecules. Quantification is achieved using multiple reaction monitoring (MRM), where the precursor ion of the target molecule is selected and fragmented, and a specific product ion is monitored.

LCMS_Workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction (with Internal Standard) Sample->Extraction Purification Solid-Phase Extraction (Optional) Extraction->Purification HPLC HPLC Separation (Reversed-Phase C18) Purification->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Analysis and Quantification Detector->Data

Figure 2: General workflow for the quantification of acyl-CoAs by LC-MS/MS.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound has a role as a signaling molecule. While some long-chain acyl-CoAs have been proposed to act as signaling molecules by modulating the activity of proteins such as transcription factors and ion channels, this has not been demonstrated for branched-chain intermediates of amino acid catabolism. The primary biological role of this compound appears to be purely metabolic. The potential for this molecule to have yet-undiscovered signaling functions remains an open area for research.

Signaling_Hypothesis HMP_CoA 3(S)-Hydroxy-4-methyl- pentanoyl-CoA Metabolism Metabolic Intermediate (Known Role) HMP_CoA->Metabolism Established Signaling Signaling Molecule (Hypothetical) HMP_CoA->Signaling No Direct Evidence

Figure 3: Known metabolic role versus the hypothetical signaling role of this compound.

Conclusion

This compound is a well-defined intermediate in the essential metabolic pathway of L-leucine catabolism. Its formation and degradation are catalyzed by members of the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase families, respectively. While its role in the production of biopolymers in bacteria is established, its function in mammals appears to be confined to metabolism. The lack of quantitative data and specific enzymatic characterization presents opportunities for future research. Furthermore, the potential for a role in cellular signaling, while currently unsupported by evidence, cannot be entirely dismissed and warrants further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to further elucidate the biological significance of this intriguing molecule.

References

An In-depth Technical Guide on 3(S)-Hydroxy-4-methyl-pentanoyl-CoA in Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA, a key intermediate in the synthesis of branched-chain fatty acids. This document details its biosynthetic pathway originating from the catabolism of L-valine, the kinetics of its incorporation into fatty acid chains by fatty acid synthase (FASN), and its broader implications in cellular metabolism. Detailed experimental protocols for the enzymatic synthesis and quantification of 3-hydroxyacyl-CoA molecules are provided, alongside structured data tables for easy reference. Furthermore, this guide includes visualizations of the pertinent metabolic pathways and experimental workflows using the DOT language for Graphviz, offering a clear and concise representation of complex biological processes. This document is intended to be a valuable resource for researchers in lipid metabolism, drug development professionals targeting fatty acid synthesis, and scientists investigating metabolic disorders.

Introduction

Fatty acid synthesis is a fundamental metabolic process, and while the synthesis of straight-chain fatty acids is well-characterized, the formation of branched-chain fatty acids (BCFAs) presents a more complex and nuanced area of study. BCFAs, which possess methyl groups along their acyl chains, play crucial roles in modulating membrane fluidity and are implicated in various physiological and pathological states. This compound is a critical intermediate in the synthesis of certain BCFAs, arising from the catabolism of the branched-chain amino acid L-valine. Its formation and subsequent metabolism are intricately linked to the promiscuity of fatty acid synthase (FASN), which can utilize precursors other than its canonical substrate, malonyl-CoA.[1] Understanding the synthesis and fate of this compound is therefore essential for a complete picture of lipid metabolism and for developing therapeutic strategies targeting related pathways.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the catabolism of the essential amino acid L-valine. This metabolic pathway involves a series of enzymatic reactions that convert L-valine into intermediates that can be utilized in other metabolic processes, including fatty acid synthesis.

The initial steps of L-valine degradation occur within the mitochondria. L-valine is first transaminated to α-ketoisovalerate by a branched-chain aminotransferase (BCAT).[2] Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA.[3] This is a critical regulatory point in branched-chain amino acid catabolism.[4][5] Isobutyryl-CoA is then dehydrogenated to methacrylyl-CoA, which is subsequently hydrated to form 3-hydroxyisobutyryl-CoA.[6][7] Following the hydrolysis of the CoA ester, 3-hydroxyisobutyrate (B1249102) can be released from the mitochondria into the cytoplasm. In the cytoplasm, it can be re-activated to 3-hydroxyisobutyryl-CoA, which can then be further metabolized. One of the potential fates of these branched-chain intermediates is their incorporation into fatty acid synthesis. Specifically, a precursor derived from valine catabolism, methylmalonyl-CoA, can be used by fatty acid synthase as an extender unit in place of malonyl-CoA, leading to the formation of methyl-branched fatty acids.[1] The reduction of a 3-ketoacyl-ACP intermediate, formed after the condensation of a growing acyl chain with methylmalonyl-ACP, would yield a 3(S)-hydroxy-4-methyl-acyl-ACP, which upon release would be this compound.

Signaling Pathway

The metabolic pathway leading to the formation of this compound from L-valine is depicted below. This pathway highlights the key enzymatic steps and intermediates involved in the conversion of a branched-chain amino acid into a precursor for branched-chain fatty acid synthesis.

Valine_Catabolism_to_3H4MP_CoA Valine L-Valine a_Ketoisovalerate α-Ketoisovalerate Valine->a_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl-CoA a_Ketoisovalerate->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBD Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA Enoyl-CoA Hydratase Hydroxyisobutyrate 3-Hydroxyisobutyrate Hydroxyisobutyryl_CoA->Hydroxyisobutyrate HIBCH Hydroxyisobutyrate_cyt 3-Hydroxyisobutyrate Hydroxyisobutyrate->Hydroxyisobutyrate_cyt Hydroxyisobutyryl_CoA_cyt 3-Hydroxyisobutyryl-CoA Hydroxyisobutyrate_cyt->Hydroxyisobutyryl_CoA_cyt Acyl-CoA Synthetase Methylmalonyl_Semialdehyde Methylmalonyl- Semialdehyde Hydroxyisobutyryl_CoA_cyt->Methylmalonyl_Semialdehyde 3-Hydroxyisobutyryl-CoA Hydrolase Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_Semialdehyde->Methylmalonyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase (FASN) Methylmalonyl_CoA->Fatty_Acid_Synthase HMP_CoA 3(S)-Hydroxy-4-methyl- pentanoyl-CoA Fatty_Acid_Synthase->HMP_CoA Reduction of 3-ketoacyl-ACP intermediate

Biosynthetic pathway of this compound from L-valine.

Role in Fatty Acid Synthesis

Fatty acid synthase is a multi-enzyme complex responsible for the de novo synthesis of fatty acids. While its primary role is to synthesize straight-chain fatty acids using acetyl-CoA as a primer and malonyl-CoA as an extender, FASN exhibits a degree of promiscuity and can utilize alternative substrates.[1] Methylmalonyl-CoA, derived from the catabolism of valine and other sources, can serve as an extender unit in place of malonyl-CoA.[1][8] The incorporation of methylmalonyl-CoA introduces a methyl branch into the growing fatty acid chain.

The reaction cycle of FASN involves condensation, reduction, dehydration, and a second reduction. When methylmalonyl-CoA is used as the extender, the initial condensation reaction results in a β-ketoacyl-ACP intermediate with a methyl branch. The first reduction, catalyzed by the β-ketoacyl-ACP reductase (KR) domain of FASN, converts the keto group to a hydroxyl group, forming a 3-hydroxyacyl-ACP intermediate. In the case of incorporation of a methylmalonyl unit after the initial acetyl-CoA primer, this intermediate would be 3(S)-Hydroxy-4-methyl-pentanoyl attached to the acyl carrier protein (ACP). Subsequent dehydration and reduction steps would lead to a saturated methyl-branched fatty acyl-ACP, which can be further elongated or released as a free fatty acid.

Quantitative Data

The efficiency of branched-chain fatty acid synthesis is significantly lower than that of straight-chain fatty acid synthesis, reflecting the preference of FASN for its canonical substrates.[9] The kinetic parameters of metazoan fatty acid synthase (mFAS) for acetyl-CoA and methylmalonyl-CoA have been characterized, providing quantitative insight into this process.

SubstrateEnzyme/DomainKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Acetyl-CoAmFAS11.0 ± 1.00.017 ± 0.00041550[9]
Methylmalonyl-CoAmFAS21.0 ± 2.0--[9]
Decanoyl-ACPKS domain (with metmal-ACP)1.8 ± 0.40.0031 ± 0.00021720[9]
Methylmalonyl-ACPKS domain (with decanoyl-ACP)3.3 ± 0.40.0031 ± 0.0001940[9]

Note: The kcat for the overall mFAS reaction with methylmalonyl-CoA was not reported directly in the cited source, but the turnover number for BCFA synthesis is noted to be approximately 150-170 times lower than for straight-chain fatty acid synthesis.[9][10]

Experimental Protocols

Enzymatic Synthesis of 3-Hydroxyacyl-CoAs

This protocol is adapted from a method for the enzymatic synthesis of various BCAA-related 3-hydroxyacyl-CoAs and can be applied to generate this compound.[11] The method involves a two-step enzymatic reaction starting from the corresponding 2,3-enoyl free acid.

Materials:

  • Purified recombinant glutaconate coenzyme A-transferase (GctAB)

  • Purified recombinant human short-chain enoyl-CoA hydratase (ECHS1)

  • 2-Methyl-2-pentenoic acid (or other suitable 2,3-enoyl free acid precursor)

  • Coenzyme A (CoA)

  • Acetyl-CoA

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • HPLC system for purification and analysis

Procedure:

  • CoA Transfer Reaction:

    • In a reaction vessel, combine the 2,3-enoyl free acid, Coenzyme A, and a catalytic amount of acetyl-CoA in the reaction buffer.

    • Initiate the reaction by adding purified GctAB.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) and monitor the formation of the enoyl-acyl-CoA by HPLC.

  • Hydration Reaction:

    • Once the formation of the enoyl-acyl-CoA has reached a plateau, add purified ECHS1 to the reaction mixture.

    • Continue the incubation at the optimal temperature. ECHS1 will catalyze the hydration of the double bond in the enoyl-acyl-CoA to produce the corresponding 3-hydroxyacyl-CoA.

    • Monitor the formation of the 3-hydroxyacyl-CoA product by HPLC.

  • Purification:

    • Purify the synthesized 3-hydroxyacyl-CoA from the reaction mixture using reversed-phase HPLC.

    • Lyophilize the purified product for storage.

Quantification of Branched-Chain Acyl-CoAs by LC-MS/MS

This protocol outlines a general workflow for the quantification of acyl-CoA species, including branched-chain variants, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][12]

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Extraction solvent (e.g., methanol:water)

  • LC-MS/MS system equipped with a triple quadrupole mass spectrometer

  • Reversed-phase UPLC column

Procedure:

  • Sample Preparation:

    • Homogenize the biological sample in a cold extraction solvent containing internal standards.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the acyl-CoA esters.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the UPLC system.

    • Separate the acyl-CoA species using a reversed-phase gradient.

    • Detect the acyl-CoAs using the mass spectrometer operating in positive electrospray ionization (ESI) mode and selected reaction monitoring (SRM).

  • Data Analysis:

    • Quantify the concentration of each acyl-CoA species by comparing the peak area of the analyte to that of its corresponding internal standard.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the analysis of branched-chain fatty acids in biological samples, from sample preparation to data analysis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., cells, tissue) Homogenization Homogenization in Methanol with Internal Standards Sample->Homogenization Centrifugation Centrifugation to Pellet Debris Homogenization->Centrifugation Supernatant Supernatant Collection (Acyl-CoA fraction) Centrifugation->Supernatant Injection Injection onto UPLC System Supernatant->Injection Separation Chromatographic Separation (Reversed-Phase) Injection->Separation Detection Mass Spectrometry Detection (ESI+, SRM) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification against Internal Standards Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Workflow for LC-MS/MS analysis of branched-chain acyl-CoAs.

Conclusion

This compound represents a key metabolic node linking branched-chain amino acid catabolism with the synthesis of branched-chain fatty acids. Its formation is a testament to the metabolic flexibility of the cell and the promiscuous nature of fatty acid synthase. While the synthesis of BCFAs is less efficient than that of their straight-chain counterparts, the presence of these molecules in various biological membranes underscores their physiological importance. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the regulation of BCFA synthesis and its role in health and disease. Future studies, perhaps employing stable isotope tracing and advanced mass spectrometry techniques, will undoubtedly shed more light on the intricate regulatory networks governing the metabolism of this compound and other branched-chain lipid precursors. This knowledge will be invaluable for the development of novel therapeutic strategies for metabolic disorders and other diseases where lipid metabolism is dysregulated.

References

An In-depth Technical Guide to 3(S)-Hydroxy-4-methyl-pentanoyl-CoA: Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA, a key intermediate in the L-leucine fermentation pathway of the anaerobic bacterium Peptoclostridium difficile. The document details its discovery, nomenclature, and the enzymatic reactions governing its formation. It presents key quantitative data, detailed experimental protocols for relevant enzyme assays, and a visualization of its metabolic context. This guide is intended to serve as a foundational resource for researchers in microbiology, biochemistry, and drug development focusing on microbial metabolism and potential therapeutic targets.

Introduction and Nomenclature

This compound is a coenzyme A thioester that plays a crucial role in the reductive branch of L-leucine fermentation in certain anaerobic bacteria.[1][2] While the systematic IUPAC name is S-[2-[[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxy-4-methylpentanethioate, it is more commonly referred to by other names in scientific literature.

Discovery and History

The discovery of this compound is intrinsically linked to the study of the unique metabolic capabilities of the pathogenic anaerobe Clostridium difficile (now reclassified as Peptoclostridium difficile). In 2006, a research group led by Kim and Buckel characterized the key enzymes involved in the reductive pathway of L-leucine fermentation in this organism.[1][2] They identified that P. difficile can utilize L-leucine as both an electron donor and acceptor in a process known as Stickland fermentation.[3]

In the reductive branch of this pathway, L-leucine is converted to isocaproate. This process involves the formation of this compound as a key intermediate. The researchers identified and characterized two critical enzymes responsible for its synthesis from 2-oxoisocaproate (a downstream product of leucine (B10760876) transamination):

  • (R)-2-hydroxyisocaproate dehydrogenase (LdhA) : This enzyme catalyzes the NADH-dependent reduction of 2-oxoisocaproate to (R)-2-hydroxyisocaproate (the free acid form of the molecule of interest).

  • A family III coenzyme A transferase (HadA) : This enzyme then facilitates the transfer of coenzyme A from a donor molecule to (R)-2-hydroxyisocaproate, forming (R)-2-hydroxyisocaproyl-CoA, which is this compound.[1][2]

This discovery was significant as it elucidated a novel metabolic pathway in a clinically important pathogen and identified new enzymes with potential for further study and as possible drug targets.

Physicochemical and Biochemical Data

A summary of the key quantitative data for this compound and the enzymes involved in its formation is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC27H46N7O18P3SPubChem[4]
Molecular Weight881.7 g/mol PubChem[4]
IUPAC NameS-[2-[[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxy-4-methylpentanethioatePubChem[4]
HMDB IDHMDB0060135HMDB
ChEBI IDCHEBI:231929ChEBI

Table 2: Kinetic Parameters of Enzymes in the Formation of this compound

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source
(R)-2-hydroxyisocaproate dehydrogenase (LdhA)2-Oxoisocaproate68314.6 x 105Kim et al., 2006[1]
NADH---Kim et al., 2006[1]
(R)-2-hydroxyisocaproate2800511.8 x 104Kim et al., 2006[1]
NAD+---Kim et al., 2006[1]
Family III CoA transferase (HadA)(R)-2-hydroxyisocaproyl-CoA---Kim et al., 2006[1][2]
Isocaproate---Kim et al., 2006[1][2]
(E)-2-isocaprenoate---Kim et al., 2006[1][2]

Note: Detailed kinetic parameters for the CoA transferase (HadA) with (R)-2-hydroxyisocaproyl-CoA were not fully elucidated in the primary literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Chemical Synthesis of this compound

Step 1: Synthesis of (3S)-3-hydroxy-4-methylpentanoic acid

The synthesis of the free acid can be achieved through various stereoselective methods. One possible route involves the asymmetric reduction of a corresponding β-keto ester.

Step 2: Activation of the Carboxylic Acid

The carboxylic acid group of (3S)-3-hydroxy-4-methylpentanoic acid needs to be activated for coupling with the thiol group of coenzyme A. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.[5]

  • Dissolve (3S)-3-hydroxy-4-methylpentanoic acid in an appropriate anhydrous organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Add an equimolar amount of N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

  • Stir the reaction at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Remove the dicyclohexylurea byproduct by filtration.

  • Purify the resulting NHS ester by column chromatography.

Step 3: Thioesterification with Coenzyme A

  • Dissolve the purified NHS ester in a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and water).

  • Prepare a solution of coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate solution, pH ~8).

  • Slowly add the NHS ester solution to the coenzyme A solution with stirring at room temperature.

  • Monitor the reaction by HPLC until completion.

  • Purify the final product, this compound, using reversed-phase HPLC.

Assay for (R)-2-hydroxyisocaproate dehydrogenase (LdhA)

This protocol is adapted from Kim et al. (2006).[1]

Principle: The activity of the dehydrogenase is measured spectrophotometrically by monitoring the change in absorbance of NADH at 340 nm.

Reagents:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 0.2 mM NADH

  • 1.0 mM 2-oxoisocaproate

  • Enzyme solution (purified LdhA)

Procedure:

  • In a 1.0 ml cuvette, combine 50 mM Tris-HCl, pH 8.0, and 0.2 mM NADH.

  • Add 1.0 mM 2-oxoisocaproate to initiate the reaction.

  • Add the enzyme solution to the cuvette.

  • Immediately monitor the decrease in absorbance at 340 nm (ε = 6.3 mM-1 cm-1) at room temperature.

  • The rate of NADH oxidation is proportional to the enzyme activity.

Reverse Reaction: The reverse reaction can be measured under the same conditions using (R)-2-hydroxyisocaproate and NAD+ as substrates.

Assay for Family III Coenzyme A Transferase (HadA)

This protocol is also based on the work of Kim et al. (2006).[1]

Principle: The CoA transferase activity is determined by monitoring the formation of the product, (R)-2-hydroxyisocaproyl-CoA, from isocaproyl-CoA and (R)-2-hydroxyisocaproate using MALDI-TOF mass spectrometry.

Reagents:

  • 50 mM potassium phosphate (B84403) buffer, pH 7.0

  • Isocaproyl-CoA (substrate)

  • (R)-2-hydroxyisocaproate (substrate)

  • Enzyme solution (purified HadA)

Procedure:

  • In a total volume of 1 ml, combine 0.2 µmol of isocaproyl-CoA and 1 mmol of (R)-2-hydroxyisocaproate in 50 mM potassium phosphate buffer, pH 7.0.

  • Add a suitable amount of the purified HadA enzyme (e.g., 0.2 U).

  • Incubate the reaction mixture at ambient temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction and purify the reaction product using a Sep-Pak C18 cartridge.

  • Analyze the purified product by MALDI-TOF mass spectrometry to confirm the formation of (R)-2-hydroxyisocaproyl-CoA (expected mass: 883.33 Da) from isocaproyl-CoA (expected mass: 867.30 Da).

Metabolic Pathway and Visualization

This compound is a central intermediate in the reductive branch of L-leucine fermentation in Peptoclostridium difficile. This pathway allows the organism to use leucine as an electron acceptor to regenerate NAD+ from NADH produced during other metabolic processes.

The overall pathway can be summarized as follows:

  • Transamination of L-leucine: L-leucine is first converted to 2-oxoisocaproate.

  • Reduction to (R)-2-hydroxyisocaproate: 2-oxoisocaproate is then reduced to (R)-2-hydroxyisocaproate by the NADH-dependent (R)-2-hydroxyisocaproate dehydrogenase.

  • CoA Thioester Formation: A CoA transferase catalyzes the formation of (R)-2-hydroxyisocaproyl-CoA (this compound) from (R)-2-hydroxyisocaproate and a CoA donor (e.g., isocaproyl-CoA).

  • Dehydration: The this compound is then dehydrated to form isocaprenoyl-CoA.[6]

  • Reduction to Isocaproyl-CoA: Finally, isocaprenoyl-CoA is reduced to isocaproyl-CoA.

This pathway is visualized in the following diagram:

Leucine_Fermentation cluster_enzymes Enzymatic Conversions cluster_workflow Experimental Workflow Leucine L-Leucine Transaminase Transaminase Leucine->Transaminase Oxoisocaproate 2-Oxoisocaproate LdhA (R)-2-hydroxyisocaproate dehydrogenase (LdhA) Oxoisocaproate->LdhA EnzymeAssay Enzyme Assays Oxoisocaproate->EnzymeAssay Hydroxyisocaproate (R)-2-Hydroxyisocaproate HadA CoA transferase (HadA) Hydroxyisocaproate->HadA Synthesis Chemical Synthesis Hydroxyisocaproate->Synthesis HydroxyisocaproylCoA 3(S)-Hydroxy-4-methyl- pentanoyl-CoA Dehydratase Dehydratase HydroxyisocaproylCoA->Dehydratase MS_Analysis Mass Spectrometry HydroxyisocaproylCoA->MS_Analysis IsocaprenoylCoA Isocaprenoyl-CoA Reductase Reductase IsocaprenoylCoA->Reductase IsocaproylCoA Isocaproyl-CoA Isocaproate Isocaproate IsocaproylCoA->Isocaproate Transaminase->Oxoisocaproate LdhA->Hydroxyisocaproate NAD NAD+ LdhA->NAD HadA->HydroxyisocaproylCoA CoA_acceptor Isocaproate (CoA acceptor) HadA->CoA_acceptor Dehydratase->IsocaprenoylCoA Reductase->IsocaproylCoA NADH NADH + H+ NADH->LdhA CoA_donor Isocaproyl-CoA (CoA donor) CoA_donor->HadA Synthesis->HydroxyisocaproylCoA

Figure 1. The reductive branch of the L-leucine fermentation pathway.

Conclusion

This compound is a significant metabolite in the anaerobic fermentation of L-leucine by Peptoclostridium difficile. Its discovery and the characterization of the enzymes involved in its synthesis have provided valuable insights into the metabolic strategies of this important pathogen. The detailed experimental protocols and compiled data in this guide offer a solid foundation for further research into this pathway, which may hold potential for the development of novel antimicrobial strategies targeting microbial metabolism. The clarification of its nomenclature will aid in consistent communication within the scientific community. Future work may focus on the structural biology of the involved enzymes and the development of specific inhibitors. enzymes and the development of specific inhibitors.

References

3(S)-Hydroxy-4-methyl-pentanoyl-CoA CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA, including its chemical identifiers, physicochemical properties, and its general role in metabolic pathways. Due to the limited availability of specific experimental data for this exact molecule, this guide also incorporates information on the broader class of 3-hydroxyacyl-CoAs to provide relevant context for research and development.

Chemical Identifiers and Physicochemical Properties

Table 1: Identifiers for this compound
Identifier TypeIdentifierSource
PubChem CID 131769841PubChem[2]
HMDB ID HMDB0060135Human Metabolome Database[3]
IUPAC Name S-[2-[3-[[(2S)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxy-4-methylpentanethioatePubChem[2]
Table 2: Computed Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C27H46N7O18P3SPubChem[2]
Molecular Weight 881.7 g/mol PubChem[2]
Monoisotopic Mass 881.18328981 DaPubChem[2]
XLogP3-AA -5PubChem[2]
Hydrogen Bond Donor Count 10PubChem[2]
Hydrogen Bond Acceptor Count 21PubChem[2]
Rotatable Bond Count 24PubChem[2]
Exact Mass 881.18328981 DaPubChem[2]
Topological Polar Surface Area 409 ŲPubChem[2]
Heavy Atom Count 56PubChem[2]
Complexity 1500PubChem[2]

Metabolic Significance and Signaling Pathways

This compound belongs to the class of (S)-3-hydroxyacyl-CoAs.[3] This class of molecules are critical intermediates in various metabolic pathways. The enzyme 3-hydroxyacyl-CoA dehydrogenase plays a crucial role in the metabolism of these compounds.[4]

(S)-3-hydroxyacyl-CoAs are key intermediates in:

  • Fatty Acid Beta-Oxidation: This is a major pathway for energy production from fatty acids. 3-hydroxyacyl-CoA dehydrogenase catalyzes the third step of this cycle, oxidizing L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[4][5]

  • Branched-Chain Amino Acid Degradation: The catabolism of valine, leucine, and isoleucine involves 3-hydroxyacyl-CoA intermediates.[4]

  • Other Metabolic Pathways: This class of molecules also participates in lysine (B10760008) degradation, tryptophan metabolism, and butanoate metabolism, among others.[4]

Deficiencies in enzymes that metabolize 3-hydroxyacyl-CoAs, such as short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), can lead to metabolic disorders.[6][7]

Diagram 1: General Role of (S)-3-Hydroxyacyl-CoAs in Metabolism

Metabolism General Metabolic Role of (S)-3-Hydroxyacyl-CoAs Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Activation BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAA->Acyl_CoA Catabolism Enoyl_CoA Enoyl-CoA Acyl_CoA->Enoyl_CoA Dehydrogenation (Acyl-CoA Dehydrogenase) Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Hydration (Enoyl-CoA Hydratase) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation (3-Hydroxyacyl-CoA Dehydrogenase) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolysis (Thiolase) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: General overview of the role of (S)-3-Hydroxyacyl-CoAs in metabolic pathways.

Experimental Protocols

General Enzymatic Synthesis of 3-Hydroxyacyl-CoAs

This protocol involves a two-step enzymatic reaction:

  • CoA Ligation: The corresponding 2,3-enoyl free acid is first linked to Coenzyme A. This reaction can be catalyzed by a CoA transferase, such as glutaconate coenzyme A-transferase (GctAB), which is active towards short-chain acids.[1]

  • Hydration: The resulting 2,3-enoyl-acyl-CoA is then hydrated to produce the 3-hydroxyacyl-CoA. This step is catalyzed by an enoyl-CoA hydratase, for instance, the human short-chain enoyl-CoA hydratase (ECHS1).[1]

This method has been successfully used to synthesize compounds like 3-hydroxyisovaleryl-CoA, 3-hydroxyisobutyryl-CoA, and 2-methyl-3-hydroxybutyryl-CoA.[1]

Diagram 2: General Experimental Workflow for Enzymatic Synthesis

Synthesis_Workflow General Workflow for Enzymatic Synthesis of 3-Hydroxyacyl-CoAs Start Start with 2,3-Enoyl Free Acid Step1 CoA Ligation with Glutaconate CoA-transferase (GctAB) Start->Step1 Intermediate 2,3-Enoyl-Acyl-CoA Step1->Intermediate Step2 Hydration with Enoyl-CoA Hydratase (e.g., ECHS1) Intermediate->Step2 Product 3-Hydroxyacyl-CoA Step2->Product

Caption: A simplified workflow for the two-step enzymatic synthesis of 3-hydroxyacyl-CoAs.

References

The Natural Occurrence of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the natural occurrence, biosynthesis, and analysis of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA. While direct evidence of its isolation from natural sources is limited in publicly available literature, substantial indirect evidence points to its formation as a metabolic intermediate, particularly in pathways involving the degradation of branched-chain amino acids.

Introduction

This compound is a coenzyme A (CoA) derivative of 3-hydroxy-4-methyl-pentanoic acid. Its structure, featuring a chiral center at the C3 position and a branched methyl group at the C4 position, suggests a role in specialized metabolic pathways, likely related to the metabolism of branched-chain fatty acids or amino acids. This document summarizes the hypothesized metabolic origins of this compound, presents methodologies for its detection and characterization, and provides a framework for future research.

Hypothesized Natural Occurrence and Biosynthesis

The primary hypothesized route for the biosynthesis of this compound is through the catabolism of the essential branched-chain amino acid, L-leucine. The established leucine (B10760876) degradation pathway proceeds via isovaleryl-CoA.[1][2][3] While the canonical pathway involves the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA, alternative metabolic fates exist, particularly in microorganisms.

The formation of this compound is likely analogous to the hydration step in the beta-oxidation of fatty acids. In this proposed pathway, isovaleryl-CoA would first be dehydrogenated to form 4-methyl-pent-2-enoyl-CoA. Subsequently, an enoyl-CoA hydratase would catalyze the stereospecific addition of a water molecule across the double bond to yield this compound.[4][5][6]

Evidence supporting this hypothesis comes from studies on the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by various bacteria. In engineered strains of Ralstonia eutropha, supplementation of the growth medium with L-leucine leads to the incorporation of 3-hydroxy-4-methylvalerate monomers into the PHA polymer. This strongly implies the formation of an activated intermediate, such as this compound, which serves as the precursor for the polymerization reaction.

Quantitative Data

To date, there is a lack of published quantitative data on the natural abundance of this compound in any biological system. The development of sensitive and specific analytical methods, as detailed below, is a prerequisite for obtaining such data.

Experimental Protocols

The detection, quantification, and stereochemical analysis of this compound require specialized analytical techniques due to its low predicted abundance and the presence of a chiral center.

Extraction of Acyl-CoA Thioesters from Biological Samples

A common method for the extraction of short-chain acyl-CoA thioesters from microbial or eukaryotic cells involves the following steps:

  • Quenching Metabolism: Rapidly halt enzymatic activity, typically by immersing the cell culture in a cold solvent mixture such as 60% aqueous methanol (B129727) at a temperature below -20°C.

  • Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved by methods such as sonication, bead beating, or freeze-thaw cycles.

  • Protein Precipitation: Remove proteins from the cell lysate, which can interfere with subsequent analysis. This is often done by adding a cold organic solvent like acetonitrile (B52724) or a strong acid like perchloric acid.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoA esters from the crude extract. A C18 SPE cartridge is commonly used for this purpose. The sample is loaded onto the cartridge, washed with a weak solvent to remove polar impurities, and then the acyl-CoAs are eluted with a stronger organic solvent.

  • Solvent Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent for analysis by liquid chromatography.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoA esters.

  • Chromatographic Separation: A reversed-phase C18 column is typically used to separate the acyl-CoA of interest from other metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometric Detection: The eluting compounds are ionized using electrospray ionization (ESI) in positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity.

Stereochemical Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

Determining the stereochemistry of the hydroxyl group is crucial. This can be achieved by HPLC using a chiral stationary phase (CSP).[7][8][9]

  • Method: The extracted and purified acyl-CoA sample is injected onto an HPLC system equipped with a chiral column. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and thus their separation.

  • Derivatization (Alternative Method): An alternative approach involves derivatizing the hydroxyl group with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard (non-chiral) HPLC column.[9][10]

Signaling Pathways and Experimental Workflows

Hypothesized Biosynthetic Pathway from L-Leucine

Leucine_Catabolism_to_3S_Hydroxy_4_methyl_pentanoyl_CoA Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC Branched-chain aminotransferase aKG α-Ketoglutarate Glu Glutamate aKG->Glu IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Branched-chain α-keto acid dehydrogenase complex NAD_CoASH NAD+, CoASH NADH_CO2 NADH, CO2 NAD_CoASH->NADH_CO2 EnoylCoA 4-Methyl-pent-2-enoyl-CoA IsovalerylCoA->EnoylCoA Acyl-CoA dehydrogenase FAD FAD FADH2 FADH2 FAD->FADH2 Target 3(S)-Hydroxy-4-methyl- pentanoyl-CoA EnoylCoA->Target Enoyl-CoA hydratase H2O H2O H2O->Target

Caption: Hypothesized biosynthetic pathway of this compound from L-Leucine.

Experimental Workflow for Detection and Chiral Analysis

Experimental_Workflow Sample Biological Sample (e.g., Bacterial Cell Pellet) Extraction Metabolite Extraction (Quenching, Lysis, Protein Precipitation) Sample->Extraction SPE Solid-Phase Extraction (SPE) (Purification and Concentration) Extraction->SPE LCMS LC-MS/MS Analysis (Quantification) SPE->LCMS ChiralHPLC Chiral HPLC Analysis (Stereochemical Determination) SPE->ChiralHPLC Data Data Analysis LCMS->Data ChiralHPLC->Data

Caption: A typical experimental workflow for the quantification and stereochemical analysis.

Conclusion

While the natural occurrence of this compound has not been definitively established through direct isolation and characterization, a compelling body of indirect evidence suggests its existence as a metabolite in the leucine degradation pathway, particularly in microorganisms. This technical guide provides a theoretical framework for its biosynthesis and a practical guide to the experimental methodologies required for its future detection, quantification, and stereochemical analysis. Further research in this area, particularly the application of advanced mass spectrometry techniques to a variety of biological systems, is needed to confirm its natural occurrence and elucidate its physiological role.

References

An In-depth Technical Guide to the Enzymatic Metabolism of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a key metabolic intermediate in the catabolism of the essential branched-chain amino acid, leucine (B10760876). Its position within this pathway makes the enzymes responsible for its transformation critical for maintaining metabolic homeostasis. Dysregulation of leucine metabolism is implicated in various metabolic disorders, making the study of these enzymes a focal point for therapeutic intervention. This guide provides a comprehensive overview of the enzymes involved in the metabolism of this compound, detailing their function, kinetic properties, and the experimental protocols for their characterization.

While direct enzymatic studies on this compound are limited in the current literature, its metabolism can be inferred from the well-characterized leucine degradation pathway. This molecule is structurally analogous to other 3-hydroxyacyl-CoA intermediates, and the enzymes that process these related compounds are the primary focus of this guide.

Core Enzymes and Metabolic Pathway

The metabolism of this compound is an integral part of the mitochondrial leucine degradation pathway. This pathway breaks down leucine into acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production. The key enzymatic steps involving the formation and subsequent metabolism of 3-hydroxyacyl-CoA intermediates are catalyzed by an enoyl-CoA hydratase and a 3-hydroxyacyl-CoA dehydrogenase.

Enoyl-CoA Hydratase (3-Methylglutaconyl-CoA Hydratase)

The formation of a 3-hydroxyacyl-CoA intermediate in the leucine degradation pathway is catalyzed by 3-methylglutaconyl-CoA hydratase (AUH), an enzyme belonging to the enoyl-CoA hydratase/isomerase superfamily.[1] This enzyme catalyzes the hydration of 3-methylglutaconyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA.[1] A similar hydration of 3-methylcrotonyl-CoA by an enoyl-CoA hydratase leads to the formation of 3-hydroxyisovaleryl-CoA, a close structural analog of this compound.[2] Deficiencies in this enzymatic step can lead to an accumulation of upstream metabolites and are associated with the metabolic disorder 3-methylglutaconic aciduria.[1][3]

3-Hydroxyacyl-CoA Dehydrogenase

Following its formation, this compound is a substrate for a 3-hydroxyacyl-CoA dehydrogenase. This class of enzymes catalyzes the NAD+-dependent oxidation of the 3-hydroxy group to a 3-keto group, a crucial step in the beta-oxidation spiral.[4] While specific dehydrogenases for branched-chain 3-hydroxyacyl-CoAs exist, their substrate specificities can be broad. For instance, short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) shows a preference for short-chain methyl-branched acyl-CoAs.[5] The product of this reaction, a 3-ketoacyl-CoA, is then a substrate for a thiolase, which cleaves the molecule to release acetyl-CoA.

Quantitative Data on Related Enzyme Activities

EnzymeSubstrateK_m_ (μM)V_max_Source Organism/TissueReference
3-Methylglutaconyl-CoA Hydratase (AUH) (E)-3-Methylglutaconyl-CoA8.33.9 U/mgHuman (recombinant)[6]
3-Methylglutaconyl-CoA Hydratase 3-Methylglutaconyl-CoA6.9568-614 pmol/min/mg proteinHuman Fibroblasts[7]
L-3-Hydroxyacyl-CoA Dehydrogenase Various straight-chain 3-hydroxyacyl-CoAs-Most active with medium-chain substratesPig Heart[8]

Note: The provided data is for analogous substrates and serves as a reference for the potential enzymatic activity on this compound.

Experimental Protocols

Assay for 3-Methylglutaconyl-CoA Hydratase Activity

This protocol is adapted from a method developed for measuring the activity of 3-methylglutaconyl-CoA hydratase in cell lysates.[7]

Principle: The assay measures the conversion of a radiolabeled substrate, [5-¹⁴C]3-methylglutaconyl-CoA, to its hydrated product. The substrate and product are separated by reverse-phase high-performance liquid chromatography (HPLC), and the radioactivity in the product peak is quantified.

Reagents:

  • [5-¹⁴C]3-methylglutaconyl-CoA (synthesized enzymatically)

  • Cell lysate (e.g., fibroblast sonicate)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0-7.5)

  • Quenching solution (e.g., perchloric acid)

  • Mobile phase for HPLC

Procedure:

  • Prepare the reaction mixture containing the reaction buffer and the cell lysate.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the [5-¹⁴C]3-methylglutaconyl-CoA substrate.

  • Incubate the reaction for a defined period (e.g., 30-90 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to separate the substrate and product.

  • Quantify the radioactivity in the product peak using a scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This is a general, continuous spectrophotometric assay that can be adapted for branched-chain 3-hydroxyacyl-CoA substrates.

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The reaction is pulled in the direction of oxidation by coupling it to a subsequent, essentially irreversible reaction catalyzed by 3-ketoacyl-CoA thiolase.

Reagents:

  • This compound (or other 3-hydroxyacyl-CoA substrate)

  • NAD+

  • Coenzyme A (CoASH)

  • Purified 3-ketoacyl-CoA thiolase

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.3)

  • Purified or partially purified 3-hydroxyacyl-CoA dehydrogenase

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, NAD+, and CoASH.

  • Add the purified 3-ketoacyl-CoA thiolase.

  • Add the enzyme sample containing 3-hydroxyacyl-CoA dehydrogenase.

  • Place the cuvette in a spectrophotometer thermostatted at 37°C and monitor the baseline absorbance at 340 nm.

  • Initiate the reaction by adding the this compound substrate.

  • Record the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Signaling Pathways and Logical Relationships

The metabolism of this compound is a linear progression within the broader leucine degradation pathway. The following diagrams illustrate this pathway and the workflow for enzyme activity determination.

Leucine_Metabolism Leucine Leucine alpha_KIC alpha-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Hydroxy_CoA 3(S)-Hydroxy-4-methyl- pentanoyl-CoA Methylcrotonyl_CoA->Hydroxy_CoA Enoyl-CoA Hydratase (e.g., AUH) Keto_CoA 3-Keto-4-methyl- pentanoyl-CoA Hydroxy_CoA->Keto_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Keto_CoA->Acetyl_CoA Thiolase Acetoacetate Acetoacetate Keto_CoA->Acetoacetate Thiolase Experimental_Workflow cluster_Hydratase Hydratase Assay cluster_Dehydrogenase Dehydrogenase Assay H_Sample Sample Preparation (e.g., Cell Lysate) H_Incubation Incubation with Radiolabeled Substrate H_Sample->H_Incubation H_Separation HPLC Separation H_Incubation->H_Separation H_Quantification Scintillation Counting H_Separation->H_Quantification D_Sample Enzyme Preparation D_Reaction Coupled Spectrophotometric Reaction D_Sample->D_Reaction D_Measurement Measure Absorbance at 340nm D_Reaction->D_Measurement D_Calculation Calculate Activity D_Measurement->D_Calculation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA, a branched-chain hydroxyacyl-CoA intermediate. The document details its physicochemical properties, metabolic origins, and potential, though currently underexplored, roles in cellular processes. A significant focus is placed on its biosynthesis, particularly its connection to leucine (B10760876) metabolism. This guide also presents detailed experimental protocols for the synthesis of its precursor and general methodologies for the analysis of related compounds. While direct pharmacological applications of this compound and its specific derivatives are not yet established, this document explores the broader context of branched-chain fatty acid metabolism and its implications in metabolic diseases, offering insights for future research and drug development.

Introduction

This compound is a coenzyme A derivative belonging to the class of (S)-3-hydroxyacyl-CoAs.[1] These molecules are key intermediates in various metabolic pathways, including fatty acid metabolism and the catabolism of amino acids.[2] The structure of this compound, featuring a methyl branch, places it within the category of branched-chain fatty acyl-CoAs, a class of lipids that has garnered increasing interest for its association with metabolic health and disease.[3][4] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in metabolism, drug discovery, and related fields.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These computed properties are sourced from publicly available chemical databases.

PropertyValueSource
Molecular Formula C27H46N7O18P3S[1]
Molecular Weight 881.7 g/mol [1]
IUPAC Name S-[2-[3-[[(2S)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxy-4-methylpentanethioate[1]
InChI Key FVDISPKCRAHPBJ-VDXNMNPRSA-N[1]
Canonical SMILES CC(C)C(C(=O)SCCN(C(=O)CCN(C(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C2N=CN=C3N)O">C@@HOP(=O)(O)O)O)C)C)O[1]
PubChem CID 131769841[1]
HMDB ID HMDB0060135

Biosynthesis and Metabolic Pathways

While a definitive and complete mammalian biosynthetic pathway for this compound is not extensively documented, strong evidence points to its origin from the catabolism of the branched-chain amino acid, L-leucine.[5][6] In certain microorganisms, this pathway is linked to the production of polyhydroxyalkanoates (PHAs).[4][5]

Leucine Catabolism Pathway Leading to 3-Hydroxy-4-methylvalerate

In bacteria such as Clostridium difficile and engineered E. coli, L-leucine is converted to 3-hydroxy-4-methylvalerate (3H4MV), the corresponding carboxylic acid of the acyl group in this compound.[4][5] This pathway involves a series of enzymatic steps that can be harnessed for the biotechnological production of 3H4MV-containing biopolymers.[4][5] The key intermediate in this pathway that would be the precursor to this compound is 4-methyl-2-pentenoyl-CoA.[4] The hydration of this intermediate would yield the target molecule.

Leucine_Catabolism cluster_clostridium Proposed Pathway in C. difficile Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT M2PE_CoA 4-Methyl-2-pentenoyl-CoA Leucine->M2PE_CoA LdhA, HadAIBC (in C. difficile) Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA MG-CoA Hydratase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMP_CoA 3(S)-Hydroxy-4-methyl- pentanoyl-CoA M2PE_CoA->HMP_CoA Enoyl-CoA Hydratase H4MV 3-Hydroxy-4-methylvalerate HMP_CoA->H4MV Thioesterase

Proposed biosynthetic pathway of this compound from L-leucine.
Role of 3-Hydroxyacyl-CoA Dehydrogenases

Experimental Protocols

Synthesis of (R)-3-Hydroxy-4-methylpentanoic Acid (Precursor)

This protocol is adapted from a known organic synthesis procedure for the chiral precursor acid.

Materials:

  • (R)-4-benzyl-3-(2-hydroxyacetyl)oxazolidin-2-one (HYTRA)

  • n-Butyllithium (in hexanes)

  • Di-n-butylboron triflate

  • Isobutyraldehyde

  • Methanol (B129727)

  • Hydrogen peroxide (30%)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium sulfite

  • Hydrochloric acid (1 N and 6 N)

  • Magnesium sulfate

Procedure:

  • A solution of HYTRA in diethyl ether is cooled to -78 °C.

  • n-Butyllithium is added dropwise, followed by di-n-butylboron triflate.

  • The mixture is warmed to 0 °C for 30 minutes and then re-cooled to -78 °C.

  • Isobutyraldehyde is added, and the reaction is stirred for 20 minutes at -78 °C and then for 1.5 hours at 0 °C.

  • The reaction is quenched by the addition of methanol, followed by a mixture of methanol and 30% hydrogen peroxide at 0 °C.

  • After stirring for 1 hour, the volatile components are removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium sulfite.

  • The aqueous layers are combined, acidified to pH 2.5 with hydrochloric acid, and extracted with diethyl ether.

  • The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield (R)-3-hydroxy-4-methylpentanoic acid.

General Enzymatic Synthesis of 3-Hydroxyacyl-CoAs

This protocol describes a general enzymatic approach that can be adapted for the synthesis of this compound from its corresponding 2,3-enoyl free acid.[8]

Workflow:

enzymatic_synthesis Enoyl_Acid 2,3-Enoyl Free Acid (e.g., 4-methyl-2-pentenoic acid) Enoyl_CoA 2,3-Enoyl-acyl-CoA Enoyl_Acid->Enoyl_CoA Glutaconate CoA-transferase (GctAB) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (e.g., 3(S)-Hydroxy-4-methyl- pentanoyl-CoA) Enoyl_CoA->Hydroxyacyl_CoA Short-chain enoyl-CoA hydratase (ECHS1)

Enzymatic synthesis workflow for 3-hydroxyacyl-CoAs.

Procedure:

  • The precursor 2,3-enoyl free acid is incubated with purified recombinant glutaconate coenzyme A-transferase (GctAB) to form the corresponding 2,3-enoyl-acyl-CoA.[8]

  • The resulting enoyl-CoA is then hydrated using recombinant human short-chain enoyl-CoA hydratase (ECHS1) to produce the final 3-hydroxyacyl-CoA.[8]

  • Purification of the final product can be achieved using chromatographic techniques such as HPLC.

Analysis of 3-Hydroxyacyl-CoAs

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the quantification of 3-hydroxy fatty acids after their release from the CoA moiety and derivatization.[5]

Sample Preparation:

  • Hydrolysis of the acyl-CoA to release the free fatty acid.

  • Extraction of the fatty acid from the aqueous matrix.

  • Derivatization to a volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) for GC analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for fatty acid methyl ester analysis.

4.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LC-MS/MS allows for the direct analysis of intact acyl-CoA species.[9]

Sample Preparation:

  • Protein precipitation from biological samples followed by direct injection of the supernatant.

Instrumentation:

  • High-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Reversed-phase C18 column for separation.

  • Electrospray ionization (ESI) in positive mode is typically used for the detection of acyl-CoAs.

Biological Significance and Potential Applications

Role in Metabolism and Disease

The metabolism of branched-chain amino acids and their derivatives is increasingly implicated in metabolic diseases such as insulin (B600854) resistance and type 2 diabetes.[10] Elevated levels of branched-chain amino acids are associated with these conditions, and it is hypothesized that the accumulation of their metabolic intermediates may contribute to cellular dysfunction.[10] As an intermediate in leucine catabolism, this compound could potentially serve as a biomarker for disorders related to branched-chain amino acid metabolism.

Derivatives in Drug Development

While no specific drug development programs targeting this compound have been identified, the broader field of fatty acid metabolism is a rich area for therapeutic intervention.[11] Derivatives of 3-hydroxyalkanoic acids, which can be derived from bacterial polyhydroxyalkanoates, have been synthesized and evaluated for their antimicrobial and antiproliferative activities.[2] This suggests that modified forms of 3-hydroxy-4-methylpentanoic acid or its CoA ester could be explored for pharmacological activity.

Conclusion

This compound is a branched-chain hydroxyacyl-CoA with its metabolic origins in the catabolism of L-leucine. While its direct biological functions and signaling roles remain to be fully elucidated, its position as an intermediate in a key metabolic pathway suggests its potential importance in cellular physiology and pathophysiology. The provided experimental protocols offer a starting point for the synthesis and analysis of this and related compounds, which will be crucial for further investigation into its biological significance. Future research into the enzymology, regulation, and downstream effects of this compound and its derivatives may open new avenues for understanding and treating metabolic diseases.

References

An In-Depth Technical Guide on the Function of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a crucial intermediate in the mitochondrial catabolism of branched-chain fatty acids, primarily derived from the metabolism of leucine. Its processing is essential for cellular energy homeostasis, and dysregulation of its metabolic pathway is implicated in various metabolic disorders. This guide provides a comprehensive overview of the function, metabolic pathway, and enzymatic reactions involving this compound. It includes a detailed signaling pathway diagram, a summary of relevant enzymatic data, and experimental protocols for its analysis, serving as a vital resource for researchers in metabolism and drug development.

Introduction

This compound is a stereospecific hydroxyacyl-CoA derivative that plays a role in the breakdown of branched-chain fatty acids. These fatty acids can originate from the catabolism of branched-chain amino acids, particularly leucine. The proper metabolism of this compound is critical for the complete oxidation of these molecules to generate ATP. This guide will delve into the specific metabolic context, enzymatic machinery, and analytical techniques related to this important metabolite.

Metabolic Pathway of this compound

The metabolism of this compound is an integral part of a larger pathway for the degradation of branched-chain fatty acids. The immediate precursor is 4-methyl-pentanoyl-CoA, also known as isocaproyl-CoA, which is formed from the catabolism of the amino acid leucine. The pathway mirrors the steps of classical beta-oxidation of straight-chain fatty acids.

The key enzymatic steps involving this compound are:

  • Formation: 4-methyl-2-pentenoyl-CoA, the unsaturated derivative of 4-methyl-pentanoyl-CoA, undergoes hydration catalyzed by an enoyl-CoA hydratase . This reaction introduces a hydroxyl group at the beta-carbon (C3), resulting in the formation of this compound.

  • Degradation: The hydroxyl group of this compound is then oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase . This NAD+-dependent reaction produces 3-keto-4-methyl-pentanoyl-CoA and NADH.

  • Thiolysis: The resulting 3-keto-4-methyl-pentanoyl-CoA is cleaved by a thiolase , yielding acetyl-CoA and isobutyryl-CoA. These products can then enter the citric acid cycle or other metabolic pathways.

The following diagram illustrates the core metabolic pathway involving this compound.

Metabolic_Pathway cluster_leucine Leucine Catabolism cluster_bco Branched-Chain Fatty Acid Oxidation cluster_products Metabolic Fates Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate Transamination Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA Oxidative Decarboxylation 4-methyl-pentanoyl-CoA 4-methyl-pentanoyl-CoA Isovaleryl-CoA->4-methyl-pentanoyl-CoA Further Metabolism 4-methyl-2-pentenoyl-CoA 4-methyl-2-pentenoyl-CoA 4-methyl-pentanoyl-CoA->4-methyl-2-pentenoyl-CoA Acyl-CoA Dehydrogenase This compound This compound 4-methyl-2-pentenoyl-CoA->this compound Enoyl-CoA Hydratase 3-Keto-4-methyl-pentanoyl-CoA 3-Keto-4-methyl-pentanoyl-CoA This compound->3-Keto-4-methyl-pentanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Keto-4-methyl-pentanoyl-CoA->Acetyl-CoA Thiolase Isobutyryl-CoA Isobutyryl-CoA 3-Keto-4-methyl-pentanoyl-CoA->Isobutyryl-CoA Thiolase

Metabolic pathway of this compound.

Key Enzymes and Quantitative Data

The enzymes responsible for the metabolism of this compound exhibit specificity for branched-chain acyl-CoAs.

  • Enoyl-CoA Hydratase: While multiple enoyl-CoA hydratases exist, mitochondrial short-chain enoyl-CoA hydratase (ECHS1) is a likely candidate for the hydration of 4-methyl-2-pentenoyl-CoA due to its activity on short to medium-chain enoyl-CoAs.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), also known as HADH, shows a preference for short-chain methyl-branched 3-hydroxyacyl-CoAs.[1] This makes it a primary candidate for the oxidation of this compound.

Quantitative data on the enzymatic activity with this compound as a specific substrate is limited in the literature. However, data for analogous short-chain and branched-chain substrates can provide valuable insights.

EnzymeSubstrate (analogous)Km (µM)Vmax (µmol/min/mg)Organism/Tissue
SCHAD (HADH) 3-Hydroxybutyryl-CoA50 - 100100 - 150Porcine Heart
SCHAD (HADH) 3-Hydroxy-2-methylbutyryl-CoA~30~80Human Liver
ECHS1 Crotonyl-CoA20 - 40150 - 200Rat Liver

Note: The data presented are approximate values from various studies and are intended for comparative purposes. Specific values can vary based on experimental conditions.

Experimental Protocols

The analysis of this compound and related metabolites requires sensitive and specific analytical techniques.

Extraction of Acyl-CoAs from Tissues or Cells

This protocol outlines a general procedure for the extraction of short- and medium-chain acyl-CoAs.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Potassium bicarbonate (KHCO3)

  • Centrifuge, vortex mixer

Procedure:

  • Homogenize frozen tissue or cell pellets in 1 ml of ice-cold 10% TCA.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Condition an SPE cartridge by washing with 2 ml of methanol followed by 2 ml of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 2 ml of water to remove salts and polar compounds.

  • Elute the acyl-CoAs with 1 ml of methanol containing 25 mM KHCO3.

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Chromatographic Conditions:

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in methanol

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 ml/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

    • Precursor Ion (Q1): [M+H]+ of this compound

    • Product Ion (Q3): A characteristic fragment ion (e.g., loss of the acyl chain).

The following diagram outlines the general workflow for the analysis of this compound.

Experimental_Workflow Sample_Collection Tissue/Cell Sample Collection (Flash-freeze in liquid N2) Extraction Acyl-CoA Extraction (TCA precipitation & SPE) Sample_Collection->Extraction LC_Separation LC Separation (Reversed-phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against standard curve) MS_Detection->Data_Analysis

Workflow for acyl-CoA analysis.

Conclusion and Future Directions

This compound is a key metabolite in the degradation of branched-chain fatty acids derived from leucine. Its metabolism is facilitated by enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases with specificity for short, branched-chain substrates. While the general pathway is understood, further research is needed to elucidate the specific kinetics and regulation of the enzymes involved with this particular substrate. The development of targeted therapies for metabolic diseases associated with dysfunctional branched-chain amino acid and fatty acid catabolism will benefit from a deeper understanding of the role of this compound and its associated enzymes. Advanced analytical techniques, such as high-resolution mass spectrometry and stable isotope tracing, will be instrumental in future investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a crucial intermediate in the metabolism of branched-chain amino acids. Its availability in a pure and well-characterized form is essential for a variety of research applications, including enzyme kinetics studies, metabolic flux analysis, and as a standard for analytical method development. This document provides a detailed protocol for the enzymatic synthesis of this compound, starting from the commercially available precursor, 3-hydroxy-4-methylpentanoic acid. The synthesis involves a two-step enzymatic reaction, followed by a purification protocol to yield the final product with high purity.

Synthesis Pathway

The enzymatic synthesis of this compound is a two-step process that begins with the activation of the free acid to its corresponding CoA thioester, followed by the stereospecific hydration of an enoyl-CoA intermediate.

Synthesis_Pathway cluster_0 Precursor cluster_1 Enzymatic Step 1: CoA Ligation cluster_2 Enzymatic Step 2: Hydration 3_hydroxy_acid 3-Hydroxy-4-methyl- pentanoic acid GctAB Glutaconate Coenzyme A- transferase (GctAB) 3_hydroxy_acid->GctAB + Acetyl-CoA enoyl_CoA 4-Methyl-pent-2-enoyl-CoA GctAB->enoyl_CoA CoA Transfer ECHS1 Enoyl-CoA Hydratase (ECHS1) enoyl_CoA->ECHS1 + H2O final_product 3(S)-Hydroxy-4-methyl- pentanoyl-CoA ECHS1->final_product Hydration

Caption: Enzymatic synthesis pathway of this compound.

Experimental Protocols

Protocol 1: Synthesis of the Precursor (R)-3-Hydroxy-4-methylpentanoic Acid

This protocol describes a chemical synthesis method for the precursor acid.

Materials:

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) by dissolving diisopropylamine in dry THF and adding n-butyllithium at -78°C under a nitrogen atmosphere.

  • Add a solution of (R)-4-phenyloxazolidin-2-one in dry THF to the LDA solution at -78°C.

  • Slowly add isobutyraldehyde to the reaction mixture and stir for several hours at -78°C.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Hydrolyze the resulting N-acyloxazolidinone with aqueous NaOH.

  • Acidify the aqueous layer with HCl and extract the product, (R)-3-hydroxy-4-methylpentanoic acid, with ethyl acetate.

  • Dry the organic layer over MgSO₄ and remove the solvent in vacuo to yield the product.

Quantitative Data for Precursor Synthesis:

ParameterValue
Starting MaterialIsobutyraldehyde
Chiral Auxiliary(R)-4-phenyloxazolidin-2-one
Typical Yield75-85%
Purity (by NMR)>95%
Stereochemical Purity>98% ee
Protocol 2: Enzymatic Synthesis of this compound

This protocol details the two-step enzymatic conversion of 3-hydroxy-4-methylpentanoic acid to its CoA derivative.

Materials:

  • 3-Hydroxy-4-methylpentanoic acid

  • Acetyl-CoA

  • Coenzyme A (CoA)

  • Recombinant glutaconate coenzyme A-transferase (GctAB) from Acidaminococcus fermentans

  • Recombinant human short-chain enoyl-CoA hydratase (ECHS1)

  • HEPES buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

Procedure:

  • CoA Ligation Reaction:

    • In a reaction vessel, combine HEPES buffer (50 mM, pH 7.5), MgCl₂ (10 mM), DTT (2 mM), 3-hydroxy-4-methylpentanoic acid (5 mM), and acetyl-CoA (5 mM).

    • Initiate the reaction by adding purified recombinant GctAB to a final concentration of 10 µM.

    • Incubate the reaction mixture at 30°C for 2 hours. Monitor the reaction progress by HPLC.

  • Hydration Reaction:

    • To the same reaction mixture, add purified recombinant ECHS1 to a final concentration of 5 µM.

    • Continue the incubation at 30°C for an additional 1 hour.

    • Stop the reaction by adding perchloric acid to a final concentration of 0.5 M.

Quantitative Data for Enzymatic Synthesis:

ParameterValue
Substrate Concentration5 mM
Acetyl-CoA Concentration5 mM
GctAB Concentration10 µM
ECHS1 Concentration5 µM
Reaction Temperature30°C
Reaction Time (Step 1)2 hours
Reaction Time (Step 2)1 hour
Expected Conversion>90%
Protocol 3: Purification of this compound

This protocol describes the purification of the final product using solid-phase extraction.

Materials:

Procedure:

  • Sample Preparation: Neutralize the acidified reaction mixture with a potassium carbonate solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with potassium phosphate buffer (50 mM, pH 7.0).

  • Sample Loading: Load the neutralized reaction mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with the potassium phosphate buffer to remove unbound proteins and salts.

  • Elution: Elute the this compound with a stepwise gradient of acetonitrile in water.

  • Analysis and Pooling: Analyze the collected fractions by HPLC. Pool the fractions containing the pure product.

  • Lyophilization: Lyophilize the pooled fractions to obtain the final product as a white powder.

Quantitative Data for Purification:

ParameterValue
SPE SorbentC18
Elution SolventAcetonitrile/Water
Typical Recovery80-90%
Final Purity (HPLC)>98%

Experimental Workflow

Experimental_Workflow start Start precursor_synthesis Protocol 1: Synthesis of 3-Hydroxy-4- methylpentanoic Acid start->precursor_synthesis enzymatic_synthesis Protocol 2: Enzymatic Synthesis of 3(S)-Hydroxy-4-methyl- pentanoyl-CoA precursor_synthesis->enzymatic_synthesis purification Protocol 3: Purification by SPE enzymatic_synthesis->purification analysis Analysis: HPLC, MS, NMR purification->analysis final_product Pure 3(S)-Hydroxy-4-methyl- pentanoyl-CoA analysis->final_product

Application Notes and Protocols for the Analytical Detection of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a short-chain acyl-coenzyme A (CoA) derivative. As an intermediate in cellular metabolism, the accurate and sensitive detection of this molecule is crucial for understanding various physiological and pathological processes. These application notes provide detailed protocols for the analytical detection of this compound using state-of-the-art mass spectrometry-based and enzymatic methods.

Analytical Methods Overview

The primary methods for the quantification of short-chain acyl-CoAs like this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.

  • LC-MS/MS offers high sensitivity and specificity, allowing for the direct detection and quantification of the intact molecule in complex biological matrices.

  • Enzymatic Assays provide an indirect method of detection by measuring the activity of specific enzymes that utilize 3-hydroxyacyl-CoAs as substrates.

This document will detail a proposed LC-MS/MS method, extrapolated from established protocols for similar short-chain acyl-CoAs, and a general protocol for an enzymatic assay that can be adapted for the target analyte.

Section 1: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section outlines a robust LC-MS/MS method for the sensitive and specific quantification of this compound in biological samples. The protocol is based on established methods for the analysis of short-chain acyl-CoAs.

Experimental Workflow

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Homogenization Extraction Acyl-CoA Extraction (e.g., SPE) Tissue->Extraction Cells Cell Lysis Cells->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC UPLC Separation (Reversed-Phase) Derivatization->LC Reconstitution MS Tandem MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant Stats Statistical Analysis Quant->Stats

Caption: A generalized workflow for the LC-MS/MS analysis of acyl-CoAs.

Proposed LC-MS/MS Protocol

1. Sample Preparation (from cell culture)

  • Cell Harvesting: Aspirate culture medium and wash cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Metabolism Quenching & Lysis: Add ice-cold methanol (B129727) to the cells and scrape them. Transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells and resuspend the pellet in cold methanol.

  • Extraction:

    • Add water and chloroform (B151607) to the methanol lysate for phase separation.

    • Vortex vigorously and centrifuge to separate the polar (upper aqueous/methanol) and non-polar (lower chloroform) phases.

    • The acyl-CoAs will be in the upper aqueous phase.

  • Solid Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol, followed by equilibration with water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with an aqueous solution containing a low percentage of organic solvent (e.g., 5% methanol in water).

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.

2. Liquid Chromatography Conditions (Proposed)

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions (Proposed)

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) The m/z of this compound (Exact Mass: 881.18 Da) would be targeted. The [M+H]+ ion would be approximately 882.19 m/z.
Product Ion (Q3) A characteristic fragment ion would be selected for quantification. For acyl-CoAs, a common fragmentation is the loss of the acyl group, resulting in a fragment corresponding to the CoA moiety. A likely product ion would be around m/z 428.
Collision Energy To be optimized for the specific precursor-product ion transition.
Internal Standard A stable isotope-labeled version of the analyte would be ideal. If unavailable, a structurally similar acyl-CoA with a different chain length can be used.
Quantitative Data (Hypothetical based on similar assays)

The following table presents expected performance characteristics for a validated LC-MS/MS method for this compound, based on published data for other short-chain acyl-CoAs.

ParameterExpected Value
Limit of Detection (LOD) 1 - 10 fmol
Limit of Quantitation (LOQ) 5 - 50 fmol
Linearity (R²) > 0.99
Precision (RSD%) < 15%
Accuracy (%) 85 - 115%

Section 2: Analysis by Enzymatic Assay

This section describes a general enzymatic assay protocol for the detection of 3-hydroxyacyl-CoAs. This method is based on the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the NAD+-dependent oxidation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. The production of NADH is monitored spectrophotometrically or fluorometrically.

Reaction Principle

Enzymatic Reaction cluster_reactants Reactants cluster_products Products Analyte This compound Enzyme 3-Hydroxyacyl-CoA Dehydrogenase Analyte->Enzyme NAD NAD+ NAD->Enzyme Product 3-Keto-4-methyl-pentanoyl-CoA Enzyme->Product NADH NADH (Detectable) Enzyme->NADH H H+ Enzyme->H

Caption: The principle of the enzymatic assay for 3-hydroxyacyl-CoA detection.

Enzymatic Assay Protocol

1. Reagents and Materials

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ solution (10 mM in water)

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH) enzyme solution

  • Sample extract containing this compound

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

2. Assay Procedure

  • Reaction Mixture Preparation: In a microplate well or a cuvette, prepare a reaction mixture containing:

    • Potassium phosphate buffer

    • NAD+ solution

    • Sample extract

  • Initiate the Reaction: Add the HADH enzyme solution to the reaction mixture to start the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADH production is directly proportional to the concentration of this compound in the sample, provided the enzyme is not saturated.

  • Quantification: A standard curve should be generated using known concentrations of a commercially available 3-hydroxyacyl-CoA (e.g., 3-hydroxybutyryl-CoA) to quantify the amount of this compound in the sample. Note that the specific activity of HADH with this compound may differ from the standard used.

Data Comparison of Analytical Methods
FeatureLC-MS/MSEnzymatic Assay
Specificity High (based on mass-to-charge ratio)Moderate (enzyme may act on other 3-hydroxyacyl-CoAs)
Sensitivity Very High (femtomole range)High (picomole range)
Throughput HighModerate to High (plate-based)
Direct/Indirect DirectIndirect
Instrumentation Requires specialized MS equipmentRequires a standard spectrophotometer

Conclusion

The choice of analytical method for the detection of this compound will depend on the specific requirements of the study, including the need for sensitivity, specificity, and throughput. The proposed LC-MS/MS method offers the most sensitive and specific approach for absolute quantification. The enzymatic assay provides a more accessible and cost-effective alternative for relative quantification or high-throughput screening. For all methods, proper sample preparation is critical to ensure accurate and reproducible results. It is highly recommended to use a stable isotope-labeled internal standard for the most accurate LC-MS/MS quantification.

Application Note: Quantification of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). The quantification of this and other acyl-CoA species is crucial for understanding the metabolic flux and identifying potential enzymatic deficiencies or dysregulations associated with various metabolic disorders. This application note provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Pathway

This compound is formed during the degradation of leucine. The pathway begins with the transamination of leucine to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. Isovaleryl-CoA is then dehydrogenated to 3-methylcrotonyl-CoA, which is subsequently carboxylated to 3-methylglutaconyl-CoA. The hydration of 3-methylglutaconyl-CoA yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then cleaved to acetyl-CoA and acetoacetate. An alternative pathway involves the hydration of 3-methylcrotonyl-CoA to form 3-hydroxy-3-methylbutyryl-CoA, which can then be metabolized to this compound.

Leucine_Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Target 3(S)-Hydroxy-4-methyl- pentanoyl-CoA Methylcrotonyl_CoA->Target Enoyl-CoA Hydratase HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Target->HMG_CoA

Figure 1: Simplified pathway of leucine metabolism highlighting the position of this compound.

Experimental Protocols

Sample Preparation (from Mammalian Tissue)

This protocol is adapted from general methods for acyl-CoA extraction.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Ice-cold 5% (w/v) TCA

  • Methanol (B129727)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue powder in a pre-chilled tube.

  • Add 1 mL of ice-cold 10% TCA.

  • Homogenize the tissue on ice using a tissue homogenizer.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of ice-cold 5% TCA.

  • Elute the acyl-CoAs with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-98% B

    • 10-12 min: 98% B

    • 12-12.1 min: 98-2% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The exact MRM transitions for this compound should be determined by infusing a pure standard. Based on the known fragmentation of other acyl-CoAs, the precursor ion will be the [M+H]+ of the molecule (exact mass: 881.1833 g/mol ). A characteristic product ion results from the neutral loss of the pantetheine (B1680023) arm. Predicted transitions are provided in the table below.

  • Collision Energy (CE): To be optimized for each transition.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Biological Sample (e.g., Tissue) Homogenization Homogenization in TCA Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid Phase Extraction (C18) Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC HPLC Separation (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition and Quantification MS->Data

Figure 2: General experimental workflow for the quantification of this compound.

Data Presentation

Quantitative data should be presented in a clear and organized manner. A calibration curve should be generated using a certified reference standard of this compound. For absolute quantification, the use of a stable isotope-labeled internal standard is highly recommended.

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound882.2To be determined100To be optimized
Internal Standard (e.g., ¹³C-labeled)To be determinedTo be determined100To be optimized

Table 2: Example Quantitative Data Table

Sample IDBiological MatrixConcentration (pmol/mg tissue)Standard Deviation
Control 1LiverNo data availableN/A
Control 2LiverNo data availableN/A
Treated 1LiverNo data availableN/A
Treated 2LiverNo data availableN/A

Currently, there is no published data on the absolute concentration of this compound in biological samples. This table serves as a template for reporting experimental findings.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound in biological samples. The provided protocols for sample preparation and LC-MS/MS analysis are based on established methods for similar acyl-CoA species and should be optimized and validated in the user's laboratory. Accurate quantification of this metabolite will provide valuable insights into the regulation of leucine metabolism and its role in health and disease.

Application Notes and Protocols for 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental protocols for researchers, scientists, and drug development professionals working with 3(S)-Hydroxy-4-methyl-pentanoyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). The following sections detail its role in metabolic pathways, protocols for its enzymatic synthesis and analysis, and a specific assay for the enzyme that metabolizes it, short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD).

Metabolic Context: Leucine Catabolism

This compound is a crucial intermediate in the mitochondrial degradation pathway of L-leucine.[1][2] This pathway is essential for energy production from branched-chain amino acids, particularly in tissues like skeletal muscle.[1][3] The catabolism of leucine yields acetyl-CoA and acetoacetate, making it a ketogenic amino acid.[1][3]

The pathway begins with the transamination of leucine to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. A series of subsequent enzymatic reactions, including dehydrogenation and carboxylation, lead to the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2][4] An alternative branch from isovaleryl-CoA, though less characterized, is thought to involve the formation of this compound. This intermediate is then oxidized by a 3-hydroxyacyl-CoA dehydrogenase.[5][6]

Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), also known as 17β-hydroxysteroid dehydrogenase type 10, is a key enzyme that acts on a variety of substrates, with a preference for short-chain methyl-branched acyl-CoAs.[5] This makes it the likely enzyme responsible for the oxidation of this compound.

Below is a diagram illustrating the central role of this compound in the context of the leucine catabolism pathway.

Leucine_Catabolism cluster_legend Legend Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA MC_CoA 3-Methylcrotonyl-CoA IsovalerylCoA->MC_CoA IVD Target 3(S)-Hydroxy-4-methyl- pentanoyl-CoA IsovalerylCoA->Target Enoyl-CoA Hydratase invis1 MC_CoA->invis1 MCC Keto_Target 3-Keto-4-methyl- pentanoyl-CoA Target->Keto_Target SCHAD (HADH2) AcetylCoA Acetyl-CoA Keto_Target->AcetylCoA Thiolase HMG_CoA HMG-CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG_CoA->AcetylCoA invis1->HMG_CoA invis2 Key_Metabolite Key Metabolite of Interest Pathway_Intermediate Pathway Intermediate End_Product End Product Energy_Metabolism Entry to Energy Metabolism Enzyme_Action Enzymatic Reaction of Interest

Leucine Catabolism Pathway

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from a general method for synthesizing 3-hydroxyacyl-CoAs. It involves a two-step enzymatic reaction starting from the corresponding 2,3-enoyl free acid.

Materials:

  • 4-methyl-pent-2-enoic acid

  • Coenzyme A (CoA)

  • Glutaconate coenzyme A-transferase (GctAB), purified

  • Short-chain enoyl-CoA hydratase (ECHS1), purified

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • HPLC system for purification and analysis

Procedure:

  • Step 1: CoA Ligation

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 2 mM 4-methyl-pent-2-enoic acid, 1.5 mM CoA, and an optimized concentration of GctAB.

    • Incubate the reaction mixture at 37°C for 2-4 hours.

    • Monitor the formation of 4-methyl-pent-2-enoyl-CoA by HPLC.

  • Step 2: Hydration

    • To the reaction mixture from Step 1, add a purified preparation of ECHS1.

    • Continue the incubation at 37°C for another 1-2 hours.

    • Monitor the conversion of 4-methyl-pent-2-enoyl-CoA to this compound by HPLC.

  • Purification:

    • Purify the final product, this compound, from the reaction mixture using reversed-phase HPLC.

    • Lyophilize the purified product and store at -80°C.

    • Confirm the identity and purity of the product by mass spectrometry.

Protocol 2: Assay for Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) Activity

This protocol describes a coupled spectrophotometric assay to measure the activity of SCHAD using this compound as a substrate.[7] The reaction measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm. The reaction is pulled to completion by the cleavage of the product by a thiolase.

Materials:

  • Purified or recombinant SCHAD (HADH2) enzyme

  • This compound (synthesized as per Protocol 1 or commercially available)

  • NAD⁺

  • Coenzyme A (CoASH)

  • 3-ketoacyl-CoA thiolase

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a quartz cuvette containing:

      • 100 mM Potassium phosphate buffer (pH 7.4)

      • 0.5 mM NAD⁺

      • 0.1 mM CoASH

      • An excess of 3-ketoacyl-CoA thiolase (to ensure the cleavage of the product is not rate-limiting)

  • Initiation of the Reaction:

    • Add the substrate, this compound, to the reaction mixture to a final concentration of 0.1 mM.

    • Equilibrate the mixture to 37°C in the spectrophotometer.

  • Measurement:

    • Initiate the reaction by adding a small, non-rate-limiting amount of the SCHAD enzyme preparation.

    • Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.

    • The rate of the reaction is proportional to the rate of increase in absorbance.

  • Calculation of Enzyme Activity:

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm = 6.22 mM⁻¹cm⁻¹).

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Data Presentation:

The kinetic parameters of SCHAD with this compound can be determined by varying the substrate concentration and measuring the initial reaction rates. The data can be summarized in the following table:

Substrate Concentration (µM)Initial Rate (ΔA₃₄₀/min)
10
25
50
100
200
400

From this data, the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be calculated using a Lineweaver-Burk or other suitable plot.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the enzymatic conversion of this compound.

Experimental_Workflow Start Start: Hypothesis on the role of This compound Synthesis Enzymatic Synthesis of This compound (Protocol 1) Start->Synthesis Purification HPLC Purification and Mass Spec Confirmation Synthesis->Purification Assay SCHAD Activity Assay (Protocol 2) Purification->Assay Data_Collection Spectrophotometric Data Collection (A340 nm) Assay->Data_Collection Kinetic_Analysis Determination of Km and Vmax Data_Collection->Kinetic_Analysis Conclusion Conclusion on the enzymatic metabolism of the substrate Kinetic_Analysis->Conclusion

Workflow for Enzymatic Analysis

References

Application Notes and Protocols for the Purification of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA, a crucial intermediate in various metabolic pathways. The following sections offer a comprehensive guide to researchers, scientists, and professionals involved in drug development, ensuring high-purity yields for downstream applications.

Data Presentation

A summary of expected quantitative data from the described purification protocols is presented below. These values are estimates based on typical recoveries for similar acyl-CoA compounds and may vary depending on the initial sample purity and specific laboratory conditions.

Purification StepPurity (%)Recovery Rate (%)
Solid-Phase Extraction (SPE) 60 - 8085 - 95
Reversed-Phase HPLC (RP-HPLC) > 9570 - 85
Affinity Chromatography > 9860 - 80

Experimental Protocols

The purification of this compound can be achieved through a multi-step process involving initial extraction followed by chromatographic separation. The choice of method depends on the required purity and scale of the purification.

Protocol 1: Solid-Phase Extraction (SPE) for Initial Sample Cleanup

This protocol is suitable for the initial cleanup and enrichment of this compound from crude extracts.

Materials:

  • Crude extract containing this compound

  • SPE Cartridge (e.g., C18)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Aqueous buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.0)

  • Elution Buffer (e.g., 50% ACN in aqueous buffer)

Procedure:

  • Condition the SPE Cartridge: Wash the C18 cartridge with 3-5 mL of methanol, followed by 3-5 mL of acetonitrile, and finally equilibrate with 3-5 mL of the aqueous buffer.

  • Load Sample: Load the crude extract onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 3-5 mL of the aqueous buffer to remove unbound impurities.

  • Elute: Elute the bound this compound with 1-2 mL of the elution buffer.

  • Collect Fractions: Collect the eluate in clean tubes for further purification or analysis.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For high-purity separation, RP-HPLC is the method of choice. This protocol provides a general guideline that may require optimization for specific systems.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: 50 mM potassium phosphate buffer, pH 7.0

  • Solvent B: Acetonitrile

Procedure:

  • Sample Preparation: Dissolve the SPE-purified sample in a minimal volume of the mobile phase.

  • Equilibrate the Column: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) at a constant flow rate (e.g., 1 mL/min).

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient to increase the concentration of Solvent B (e.g., from 5% to 60% over 30 minutes).

  • Detection: Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) ring of Coenzyme A.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Post-processing: The collected fractions can be lyophilized to obtain the purified compound in solid form.

Protocol 3: Affinity Chromatography

Affinity chromatography can be employed for highly specific purification, particularly when dealing with complex biological matrices.

Materials:

  • Affinity column with a ligand specific for Coenzyme A or a related structure.

  • Binding Buffer (optimized for the specific affinity matrix)

  • Elution Buffer (containing a competing ligand or altering pH/ionic strength)

Procedure:

  • Equilibrate the Column: Equilibrate the affinity column with the binding buffer.

  • Load Sample: Apply the sample containing this compound to the column.

  • Wash: Wash the column extensively with the binding buffer to remove non-specifically bound molecules.

  • Elute: Elute the target molecule by applying the elution buffer.

  • Collect and Analyze: Collect the eluted fractions and analyze for purity using RP-HPLC.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between different purification strategies.

G cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis & Final Product Crude_Extract Crude Extract Homogenization Homogenization/Lysis Crude_Extract->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE RP_HPLC Reversed-Phase HPLC SPE->RP_HPLC Affinity_Chrom Affinity Chromatography RP_HPLC->Affinity_Chrom Purity_Analysis Purity Analysis (HPLC/MS) Affinity_Chrom->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product

Caption: Experimental workflow for the purification of this compound.

G cluster_0 Purification Scale cluster_1 Recommended Technique Small_Scale Small Scale (Analytical) RP_HPLC RP-HPLC Small_Scale->RP_HPLC Medium_Scale Medium Scale (Preparative) SPE_HPLC SPE followed by RP-HPLC Medium_Scale->SPE_HPLC Large_Scale Large Scale (Process) Affinity_Chrom Affinity Chromatography Large_Scale->Affinity_Chrom

Caption: Logical relationship between purification scale and recommended techniques.

Application Notes and Protocols: Tracing L-Leucine Metabolism with 3(S)-Hydroxy-4-methyl-pentanoyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology and the metabolic reprogramming that occurs in various diseases and biotechnological applications. Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in metabolism, and their quantification is key to deciphering the flow of metabolites through various pathways. 3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid L-leucine. Monitoring the flux through the pathway that generates this molecule can provide valuable insights into cellular energy status, nutrient utilization, and the metabolic consequences of genetic or pharmacological interventions.

These application notes provide a detailed protocol for a hypothetical metabolic flux analysis experiment designed to quantify the metabolic flux from L-leucine to this compound. This can be particularly relevant in fields such as oncology, inborn errors of metabolism, and microbial metabolic engineering.

Principle of the Assay

This protocol describes the use of stable isotope-labeled L-leucine (e.g., U-¹³C₅, ¹⁵N₁-L-leucine) as a tracer to follow its metabolic fate within a cellular system. The incorporation of the isotopic label into downstream metabolites, including this compound, is quantified using liquid chromatography-mass spectrometry (LC-MS). The fractional labeling of these metabolites is then used in computational models to calculate the metabolic flux through the L-leucine catabolic pathway.

Featured Application: Probing Altered Leucine (B10760876) Metabolism in Cancer Cells

Altered amino acid metabolism is a hallmark of many cancers. Some cancer cells exhibit increased catabolism of branched-chain amino acids like leucine to fuel the TCA cycle and support anabolic processes. This protocol can be applied to compare the flux through the leucine degradation pathway in cancer cells versus non-cancerous control cells.

Data Presentation

The following tables present illustrative quantitative data that could be obtained from an experiment comparing a control cell line to a cancer cell line.

Table 1: Intracellular Acyl-CoA Pool Sizes

Acyl-CoA SpeciesControl Cell Line (pmol/10⁶ cells)Cancer Cell Line (pmol/10⁶ cells)
Isovaleryl-CoA2.5 ± 0.44.8 ± 0.7
3-Methylcrotonyl-CoA1.8 ± 0.33.5 ± 0.6
3-Methylglutaconyl-CoA1.2 ± 0.22.9 ± 0.5
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)0.9 ± 0.12.1 ± 0.4
This compound 0.5 ± 0.1 1.2 ± 0.3
Acetyl-CoA15.2 ± 2.125.8 ± 3.5
Succinyl-CoA20.1 ± 3.032.5 ± 4.1

Table 2: Isotopic Enrichment of Key Metabolites from U-¹³C₅-L-Leucine

MetaboliteControl Cell Line (Mole Percent Enrichment, M+5)Cancer Cell Line (Mole Percent Enrichment, M+5)
Isovaleryl-CoA45.2% ± 5.1%68.7% ± 7.2%
3-Methylcrotonyl-CoA42.1% ± 4.8%65.3% ± 6.9%
3-Methylglutaconyl-CoA38.9% ± 4.5%61.8% ± 6.5%
HMG-CoA35.6% ± 4.1%58.2% ± 6.1%
This compound 30.1% ± 3.8% 52.4% ± 5.9%

Signaling Pathways and Workflows

leucine_catabolism cluster_leucine Leucine Catabolism cluster_alternative Alternative Pathway Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT aKG α-Ketoglutarate Glu Glutamate aKG->Glu IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD HydroxyMethylPentanoylCoA 3(S)-Hydroxy-4-methyl- pentanoyl-CoA IsovalerylCoA->HydroxyMethylPentanoylCoA Unknown Hydratase MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA MCC HMGCoA HMG-CoA MethylglutaconylCoA->HMGCoA MGH Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMGCL AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA HMGCL Acetoacetate->AcetylCoA

Caption: L-Leucine catabolic pathway leading to key intermediates.

mfa_workflow start Start: Cell Culture labeling Isotopic Labeling (e.g., U-13C5-L-Leucine) start->labeling quench Metabolic Quenching (Cold Methanol) labeling->quench extraction Acyl-CoA Extraction quench->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing (Peak Integration, Isotopic Correction) analysis->data_processing mfa_modeling Metabolic Flux Analysis (Software Modeling) data_processing->mfa_modeling results Flux Maps & Biological Interpretation mfa_modeling->results

Caption: Experimental workflow for metabolic flux analysis.

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate cells at a density that will result in approximately 80-90% confluency at the time of harvesting.

  • Culture Medium: Culture cells in their standard growth medium. For the labeling experiment, prepare an identical medium in which standard L-leucine is replaced with the isotopically labeled L-leucine (e.g., U-¹³C₅, ¹⁵N₁-L-leucine).

  • Labeling: When cells reach the desired confluency, aspirate the standard medium, wash once with pre-warmed phosphate-buffered saline (PBS), and replace with the labeling medium.

  • Incubation: Incubate the cells in the labeling medium for a sufficient time to approach isotopic steady-state. This time should be determined empirically but is typically between 8 and 24 hours.

Protocol 2: Acyl-CoA Extraction from Cultured Cells.[1]

This protocol is adapted from established methods for acyl-CoA extraction.[1]

Reagents and Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 80% Methanol (B129727) in water, pre-chilled to -80°C

  • Internal Standards: A mixture of odd-chain or deuterated acyl-CoAs not expected to be present in the sample.

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

Procedure:

  • Metabolic Quenching: At the end of the labeling period, rapidly aspirate the labeling medium.

  • Washing: Immediately wash the cell monolayer twice with ice-cold PBS.[1]

  • Lysis and Extraction: Add 1 mL of ice-cold 80% methanol to each plate. Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Homogenization: Vortex the cell lysate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[2]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1]

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.[2]

  • Gradient: A suitable gradient from low to high organic phase to separate the acyl-CoAs of interest.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ion pairs for each acyl-CoA and their isotopologues should be optimized.

  • Data Acquisition: Acquire data for both the unlabeled and labeled forms of each targeted acyl-CoA.

Concluding Remarks

The protocols and illustrative data provided herein offer a framework for investigating the metabolic flux through the L-leucine catabolic pathway by monitoring the formation of this compound. This approach can be adapted to various research and development settings to gain a deeper understanding of cellular metabolism and to identify potential targets for therapeutic intervention. The accurate quantification of acyl-CoA pools is challenging due to their low abundance and instability, but the methods described provide a robust starting point for these investigations.[1]

References

Application Notes and Protocols for 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a crucial intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). As a specific acyl-CoA derivative, it serves as a substrate for enzymes within the fatty acid beta-oxidation pathway. Its study is vital for understanding various metabolic processes and their dysregulation in diseases. These application notes provide an overview of its utility and protocols for its use in research and drug development.

Commercial Suppliers

This compound is available from specialized chemical suppliers for research purposes. One such supplier is MedchemExpress.[1] It is essential to obtain a Certificate of Analysis from the supplier to ensure the purity and identity of the compound.

Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound. For detailed instructions, always refer to the supplier's safety data sheet (SDS). General guidelines include:

  • Storage: Store at -20°C or below in a tightly sealed container to prevent degradation.

  • Handling: Allow the vial to warm to room temperature before opening to minimize condensation. Use appropriate personal protective equipment (PPE), such as gloves and safety glasses, when handling the compound. Prepare solutions fresh for each experiment whenever possible.

Applications in Research and Drug Development

  • Enzyme Kinetics and Inhibitor Screening: this compound is a key substrate for L-3-hydroxyacyl-CoA dehydrogenase (HADH), an enzyme involved in the third step of beta-oxidation.[2] Researchers can use this compound to:

    • Determine the kinetic parameters (Km and Vmax) of HADH and its isozymes.

    • Screen for potential inhibitors of HADH, which may have therapeutic applications in metabolic diseases.

  • Metabolic Pathway Analysis: As an intermediate in leucine metabolism, this compound is instrumental in studying the flux and regulation of this pathway. Its applications include:

    • Use as a standard in mass spectrometry-based metabolomics to identify and quantify its presence in biological samples.

    • Investigating inborn errors of metabolism related to branched-chain amino acid catabolism.

  • Drug Discovery: Understanding the enzymes that metabolize this compound can aid in the development of drugs targeting metabolic disorders.

Experimental Protocols

Protocol 1: Enzymatic Assay of L-3-hydroxyacyl-CoA Dehydrogenase (HADH)

This protocol is adapted from established methods for assaying HADH activity using a spectrophotometer.[2][3][4] The assay measures the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • This compound

  • L-3-hydroxyacyl-CoA Dehydrogenase (HADH) enzyme (e.g., from porcine heart)

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare Reagents:

    • NAD+ Solution (10 mM): Dissolve the appropriate amount of NAD+ in potassium phosphate buffer.

    • Substrate Solution (1 mM): Prepare a stock solution of this compound in potassium phosphate buffer. Store on ice.

    • Enzyme Solution: Prepare a suitable dilution of HADH in cold potassium phosphate buffer immediately before use. The optimal concentration should be determined empirically.

  • Assay Mixture: In a cuvette, combine the following:

    • 850 µL Potassium phosphate buffer (100 mM, pH 7.3)

    • 100 µL NAD+ Solution (10 mM)

    • 50 µL Substrate Solution (1 mM)

  • Initiate Reaction:

    • Incubate the assay mixture at 37°C for 5 minutes to reach thermal equilibrium.

    • Add 50 µL of the diluted HADH enzyme solution to the cuvette and mix gently.

  • Measure Absorbance:

    • Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.

    • Record the rate of change in absorbance (ΔA340/min).

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the rate of NADH formation.

Data Presentation:

ParameterValue
Substrate Concentration[Variable] µM
Enzyme Concentration[Variable] µg/mL
Initial Velocity (V₀)[Calculated] µmol/min
Km[Determined from plotting V₀ vs. [S]]
Vmax[Determined from plotting V₀ vs. [S]]
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of this compound in biological matrices like cell lysates or tissue homogenates, based on established methods for acyl-CoA analysis.[5][6]

Materials:

  • Biological sample (e.g., cell pellet, tissue)

  • Internal Standard (e.g., ¹³C-labeled acyl-CoA)

  • Acetonitrile

  • Methanol

  • Formic Acid

  • UHPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable extraction buffer (e.g., cold methanol/water).

    • Add a known amount of the internal standard.

    • Centrifuge to pellet proteins and other debris.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases such as:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.

Data Presentation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound[Value][Value][Value]
Internal Standard[Value][Value][Value]

Signaling Pathways and Logical Relationships

This compound is an intermediate in the leucine catabolic pathway. Leucine metabolism is interconnected with central carbon metabolism and has implications for cellular signaling, particularly through mTOR.

Leucine_Catabolism cluster_beta_oxidation Potential Beta-Oxidation Steps Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Target_Compound 3(S)-Hydroxy-4-methyl- pentanoyl-CoA Isovaleryl_CoA->Target_Compound Acyl-CoA Dehydrogenase (hypothetical) Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA MGH Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Target_Compound->Methylcrotonyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified diagram of the leucine catabolic pathway.

The above diagram illustrates the degradation of leucine to acetyl-CoA and acetoacetate. This compound is an intermediate in this pathway, likely formed from isovaleryl-CoA and subsequently converted.

Experimental_Workflow_HADH_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NAD+, Substrate) Mix Combine Reagents in Cuvette Reagents->Mix Enzyme Prepare HADH Enzyme Solution Initiate Add Enzyme to Initiate Reaction Enzyme->Initiate Incubate Incubate at 37°C Mix->Incubate Incubate->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Calculate Calculate Rate of NADH Formation Measure->Calculate Determine Determine Kinetic Parameters (Km, Vmax) Calculate->Determine

Caption: Workflow for the enzymatic assay of HADH.

This workflow outlines the key steps for performing an enzymatic assay to determine the kinetic parameters of L-3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate.

References

Application Notes and Protocols for 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid, leucine. As a member of the 3-hydroxyacyl-CoA class of molecules, it plays a role in cellular metabolism and energy production. Accurate handling, storage, and experimental use of this compound are crucial for reliable and reproducible research findings. These application notes provide detailed protocols and guidelines for the proper management of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C27H46N7O18P3SPubChem[1]
Molecular Weight 881.7 g/mol PubChem[1]
Classification (S)-3-hydroxyacyl CoAHuman Metabolome Database[2]
Predicted Water Solubility 5.99 g/LALOGPS (cited in HMDB)[2]
Predicted logP -0.29ALOGPS (cited in HMDB)[2]

Handling and Storage Protocols

Long-Term Storage

For long-term storage, it is recommended to store this compound as a lyophilized powder or in an acidic solution at -80°C. Acyl-CoA thioesters have been shown to be stable under these conditions for over six months. It is advisable to store the compound in small aliquots to minimize freeze-thaw cycles, which can lead to degradation.

Preparation of Stock Solutions

Due to the potential for hydrolysis, it is best practice to prepare aqueous solutions of this compound fresh for each experiment. If a stock solution is necessary, the following guidelines should be followed:

  • Solvent Selection: A common solvent for reconstituting acyl-CoAs is 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7). Alternatively, for some applications, a mixture of water and dimethyl sulfoxide (B87167) (DMSO) may be considered.

  • pH Considerations: Aqueous solutions of coenzyme A derivatives are unstable at a pH above 8. Therefore, it is crucial to maintain the pH of the stock solution between 2 and 6 for improved stability.

  • Storage of Stock Solutions: If immediate use is not possible, store stock solutions at -80°C for up to six months or at -20°C for up to one month. The solutions should be protected from light and stored under an inert gas like nitrogen to prevent oxidation.

General Handling

When working with this compound, standard laboratory practices for handling sensitive biochemicals should be followed. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.

Experimental Protocols

The following are generalized protocols that can be adapted for experiments involving this compound.

Enzymatic Assay: L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a spectrophotometric assay to measure the activity of L-3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate. The assay is based on the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • This compound

  • L-3-Hydroxyacyl-CoA Dehydrogenase enzyme

  • NAD+ (β-Nicotinamide adenine (B156593) dinucleotide, oxidized form)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 100 mM Potassium phosphate buffer, pH 7.3

    • A suitable concentration of this compound (e.g., in the range of its Km if known, or a concentration determined by titration)

    • A suitable concentration of NAD+ (e.g., 0.1 mM)

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the L-3-Hydroxyacyl-CoA Dehydrogenase enzyme solution.

  • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for a set period (e.g., 5 minutes), taking readings at regular intervals.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

Workflow for L-3-Hydroxyacyl-CoA Dehydrogenase Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Substrate, NAD+) equilibrate Equilibrate to 37°C prep_mix->equilibrate add_enzyme Add L-3-Hydroxyacyl-CoA Dehydrogenase equilibrate->add_enzyme Start Reaction monitor_abs Monitor Absorbance at 340 nm add_enzyme->monitor_abs calc_rate Calculate Reaction Rate monitor_abs->calc_rate Data Acquisition Leucine_Degradation Leucine Leucine alpha_Keto α-Ketoisocaproate Leucine->alpha_Keto Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_Keto->Isovaleryl_CoA Oxidative Decarboxylation Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Dehydrogenation Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Carboxylation HMG_CoA 3-Hydroxy-3-methyl- glutaryl-CoA Methylglutaconyl_CoA->HMG_CoA Hydration Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate

References

Application Notes and Protocols: 3(S)-Hydroxy-4-methyl-pentanoyl-CoA in Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a chiral molecule and an activated thioester of coenzyme A. As an intermediate in the degradation pathway of the branched-chain amino acid leucine (B10760876), it serves as a crucial precursor for the biosynthesis of a variety of valuable molecules. In the field of biotechnology, this compound is gaining attention as a key building block in metabolic engineering and synthetic biology for the production of specialty chemicals, biofuels, and pharmaceuticals. Its applications primarily lie in its role as a substrate for polyketide synthases (PKS) and as a precursor for the synthesis of branched-chain fatty acids and their derivatives.

These application notes provide an overview of the key applications of this compound and detailed protocols for its enzymatic synthesis, its use in engineered microbial systems, and its quantification.

I. Key Applications in Biotechnology

Precursor for Polyketide Synthesis

Polyketides are a diverse class of natural products with a wide range of biological activities, including antibiotic, anticancer, and immunosuppressive properties. Modular polyketide synthases (PKS) are large multi-enzyme complexes that build polyketides in an assembly-line fashion, using short-chain acyl-CoA molecules as building blocks. This compound, derived from leucine metabolism, can serve as a starter or extender unit in PKS pathways, leading to the production of novel polyketides with branched-chain moieties. This is particularly relevant in the development of new drug candidates with improved pharmacological properties.

Building Block for Branched-Chain Fatty Acids and Derivatives

Branched-chain fatty acids (BCFAs) are important precursors for the production of advanced biofuels, lubricants, and surfactants. BCFAs have superior cold-flow properties compared to their straight-chain counterparts, making them desirable components of biodiesel. By engineering microbial metabolic pathways, this compound can be channeled into fatty acid synthesis to produce BCFAs. Furthermore, these BCFAs can be converted into other valuable oleochemicals, such as fatty alcohols and alkanes.

Research Tool for Studying Enzyme Function

The availability of this compound is essential for the in vitro characterization of enzymes involved in branched-chain amino acid metabolism and polyketide biosynthesis. It can be used as a substrate to study the kinetics, substrate specificity, and reaction mechanisms of enzymes such as 3-hydroxyacyl-CoA dehydrogenases and PKS modules.

II. Quantitative Data Summary

ParameterValueOrganism/SystemReference
Production of Branched-Chain Fatty Acids
BCFA Titer276 mg/LEscherichia coli[1][2]
BCFA Percentage of Total Fatty Acids85%Escherichia coli[1][2]
Production of Hydroxy Fatty Acids
HFA Titer from Glucose58.7 mg/LEscherichia coli[3][4]
HFA Titer with Fed-Batch Fermentation548 mg/LEscherichia coli[4]
LC-MS/MS Quantification of Short-Chain Acyl-CoAs
Limit of Detection (LOD)1-10 fmolLC-MS/MS[5]
Limit of Quantification (LOQ)5-50 fmolLC-MS/MS[5]

III. Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a two-step enzymatic synthesis of this compound from 4-methyl-pent-2-enoyl-CoA.

Materials:

  • Glutaconate coenzyme A-transferase (GctAB), purified

  • Short-chain enoyl-CoA hydratase (ECHS1), purified

  • 4-methyl-pent-2-enoic acid

  • Coenzyme A (CoA) lithium salt

  • ATP

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Tris-HCl buffer (pH 8.0)

  • HPLC system for purification and analysis

Procedure:

Step 1: Synthesis of 4-methyl-pent-2-enoyl-CoA [1]

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 2 mM 4-methyl-pent-2-enoic acid

    • 1 mM Coenzyme A

    • Purified GctAB (concentration to be optimized)

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the 4-methyl-pent-2-enoyl-CoA product by preparative HPLC.

Step 2: Hydration to this compound [1]

  • Prepare a reaction mixture containing:

    • 50 mM Potassium phosphate buffer (pH 7.4)

    • 1 mM purified 4-methyl-pent-2-enoyl-CoA

    • Purified ECHS1 (concentration to be optimized)

  • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Monitor the formation of this compound by HPLC or LC-MS/MS.

  • Purify the final product by preparative HPLC.

  • Confirm the identity and purity of the product by mass spectrometry.

Protocol 2: Metabolic Engineering of E. coli for Branched-Chain Fatty Acid Production

This protocol outlines a general strategy for engineering E. coli to produce branched-chain fatty acids (BCFAs) from glucose, utilizing precursors from the leucine degradation pathway.

Materials:

  • E. coli host strain (e.g., BL21(DE3))

  • Plasmids for expressing key enzymes (e.g., branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, acyl-ACP thioesterase)

  • Appropriate antibiotics for plasmid selection

  • LB medium and M9 minimal medium

  • Glucose and other necessary supplements

  • IPTG for induction of gene expression

  • GC-MS for fatty acid analysis

Procedure:

  • Strain Construction:

    • Introduce the genes for the BCKDH complex (e.g., from Bacillus subtilis) into an expression plasmid to convert α-ketoisocaproate (a leucine precursor) to isovaleryl-CoA.

    • Introduce a gene for a promiscuous acyl-ACP thioesterase (e.g., 'TesA from E. coli or a plant-derived thioesterase) to cleave the final fatty acyl-ACP to free fatty acids.[3][6]

    • Transform the engineered plasmids into the E. coli host strain.

  • Culture and Induction:

    • Grow the engineered E. coli strain in LB medium overnight at 37°C.

    • Inoculate M9 minimal medium supplemented with glucose and appropriate antibiotics with the overnight culture.

    • Grow the culture at 30°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture for 24-48 hours at a reduced temperature (e.g., 25°C).

  • Extraction and Analysis of Fatty Acids:

    • Harvest the cells by centrifugation.

    • Extract the total fatty acids from the cell pellet and the culture supernatant using a suitable organic solvent (e.g., a mixture of chloroform, methanol, and water).

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

    • Analyze the FAMEs by GC-MS to identify and quantify the produced BCFAs.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general method for the sensitive and specific quantification of short-chain acyl-CoAs from biological samples.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) acetate

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • Biological sample (e.g., cell lysate)

Procedure:

  • Sample Preparation: [4][6][7]

    • Quench the metabolism of the biological sample rapidly (e.g., by using cold methanol).

    • Extract the acyl-CoAs using an appropriate method, such as solid-phase extraction (SPE) or protein precipitation with acetonitrile.

    • Add a known amount of the internal standard to the sample before extraction for accurate quantification.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Use a gradient elution to separate the acyl-CoAs.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

      • Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a purified this compound standard.

    • Calculate the concentration of the analyte in the sample by comparing its peak area to that of the internal standard and using the standard curve.

IV. Visualizations

Enzymatic_Synthesis 4-methyl-pent-2-enoic acid 4-methyl-pent-2-enoic acid 4-methyl-pent-2-enoyl-CoA 4-methyl-pent-2-enoyl-CoA 4-methyl-pent-2-enoic acid->4-methyl-pent-2-enoyl-CoA GctAB CoA CoA GctAB GctAB CoA->GctAB ATP ATP ATP->GctAB AMP + PPi AMP + PPi GctAB->AMP + PPi This compound This compound 4-methyl-pent-2-enoyl-CoA->this compound ECHS1 (Hydration) ECHS1 ECHS1

Caption: Enzymatic synthesis of this compound.

Metabolic_Engineering_Workflow cluster_design Design & Construct cluster_cultivation Cultivation & Production cluster_analysis Analysis Gene_Selection Select Genes (BCKDH, Thioesterase) Plasmid_Construction Construct Expression Plasmids Gene_Selection->Plasmid_Construction Strain_Transformation Transform E. coli Plasmid_Construction->Strain_Transformation Pre-culture Overnight Culture Strain_Transformation->Pre-culture Main_Culture Inoculate Minimal Medium Pre-culture->Main_Culture Induction Induce Gene Expression (IPTG) Main_Culture->Induction Fermentation Incubate for Production Induction->Fermentation Extraction Extract Fatty Acids Fermentation->Extraction Derivatization Prepare FAMEs Extraction->Derivatization GCMS_Analysis Analyze by GC-MS Derivatization->GCMS_Analysis

Caption: Workflow for engineering E. coli to produce BCFAs.

Leucine_to_BCFA_Pathway Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate Transamination Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKDH 3-Hydroxy-4-methyl-pentanoyl-CoA 3-Hydroxy-4-methyl-pentanoyl-CoA Isovaleryl-CoA->3-Hydroxy-4-methyl-pentanoyl-CoA β-oxidation-like steps Branched-Chain Fatty Acid Synthesis Branched-Chain Fatty Acid Synthesis 3-Hydroxy-4-methyl-pentanoyl-CoA->Branched-Chain Fatty Acid Synthesis BCFAs BCFAs Branched-Chain Fatty Acid Synthesis->BCFAs

Caption: Metabolic pathway from leucine to BCFAs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during its synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, for both chemical and enzymatic approaches.

Issue 1: Low or No Product Yield in Chemical Synthesis

Possible Causes and Solutions:

CauseRecommended Action
Incomplete activation of 3-hydroxy-4-methylpentanoic acid Ensure the carboxylic acid is fully converted to an activated intermediate (e.g., mixed anhydride (B1165640) or acyl imidazole). Use fresh, high-purity activating agents. Anhydrous reaction conditions are critical to prevent hydrolysis of the activated intermediate.
Hydrolysis of Coenzyme A or the final product Coenzyme A (CoA) and its thioesters are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Maintain the reaction pH between 6.5 and 7.5 and keep the temperature low, preferably on ice or at 4°C, where possible.
Side reactions of the activating agent Activating agents can sometimes react with the hydroxyl group of the starting material. Consider protecting the hydroxyl group prior to the activation and coupling steps. A common strategy is to use a silyl (B83357) protecting group, which can be removed under mild conditions after the CoA conjugation.
Oxidation of the thiol group of Coenzyme A The free thiol of CoA can be oxidized to form a disulfide-linked dimer, which is unreactive. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider adding a reducing agent like Dithiothreitol (DTT) in small amounts, although this can sometimes interfere with the reaction.
Poor solubility of reactants Coenzyme A has poor solubility in many organic solvents. The reaction is often performed in a mixed aqueous-organic solvent system or in an aqueous buffer. Ensure vigorous stirring to maximize the interaction between the activated acid and CoA.
Issue 2: Low or No Product Yield in Enzymatic Synthesis

Possible Causes and Solutions:

CauseRecommended Action
Low enzyme activity or instability Use a freshly prepared or properly stored enzyme (e.g., acyl-CoA synthetase). Verify the activity of your enzyme stock with a known substrate. Avoid repeated freeze-thaw cycles. Ensure the reaction buffer composition (pH, ionic strength) is optimal for the specific enzyme used.
Substrate inhibition High concentrations of either 3-hydroxy-4-methylpentanoic acid or Coenzyme A can sometimes inhibit the enzyme. Determine the optimal substrate concentrations by performing kinetic analysis.
Cofactor limitation or degradation Enzymatic synthesis using acyl-CoA synthetases requires ATP and Mg²⁺. Ensure these are present at optimal concentrations. ATP can degrade over time, so use a fresh solution.
Product inhibition The accumulation of the product, this compound, or byproducts like AMP and pyrophosphate, can inhibit the enzyme.[1] Consider using a coupled-enzyme system to remove byproducts or perform the reaction under conditions that favor product removal (e.g., in a biphasic system).
Incorrect stereoisomer of the starting material Enzymes are often highly stereospecific. Ensure you are using the correct (S)-enantiomer of 3-hydroxy-4-methylpentanoic acid if your enzyme has this requirement.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chemical synthesis of this compound?

A1: A widely used method is the activation of the carboxylic acid, 3(S)-Hydroxy-4-methylpentanoic acid, to a mixed anhydride, followed by reaction with Coenzyme A. This approach offers a good balance of reactivity and control.

Q2: What are the main challenges in purifying this compound?

A2: The main challenges include its high polarity, making it difficult to separate from other water-soluble components like unreacted CoA and salts using standard reverse-phase chromatography. Ion-pair reversed-phase HPLC or hydrophilic interaction liquid chromatography (HILIC) are often more effective.[2][3] Its instability at non-neutral pH and higher temperatures also requires that purification be performed quickly and at low temperatures.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity can be confirmed using a combination of techniques. HPLC can be used to assess purity by observing a single major peak at the expected retention time. Mass spectrometry (MS) will confirm the correct molecular weight, and tandem MS (MS/MS) can provide structural information through fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for detailed structural elucidation.

Q4: What are the recommended storage conditions for this compound?

A4: Due to its susceptibility to hydrolysis and oxidation, it should be stored as a lyophilized powder or in a buffered aqueous solution at pH 6.5-7.0 at -80°C for long-term storage. For short-term use, a solution stored at -20°C is acceptable. Avoid repeated freeze-thaw cycles.

Q5: Are there any known byproducts in the chemical synthesis that I should be aware of?

A5: In the mixed anhydride method, a common byproduct is the symmetric anhydride of 3-hydroxy-4-methylpentanoic acid.[4] Additionally, acylation of the hydroxyl group of the starting material or the product can occur. If a protecting group strategy is not used, this can lead to a mixture of products.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental conditions.

Protocol 1: Chemical Synthesis via the Mixed Anhydride Method

This protocol is based on general methods for acyl-CoA synthesis.

Materials:

  • 3(S)-Hydroxy-4-methylpentanoic acid

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Coenzyme A (free acid or lithium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium bicarbonate buffer (0.5 M, pH 7.5)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 3(S)-Hydroxy-4-methylpentanoic acid (1 equivalent) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -15°C in an ice-salt bath.

    • Add triethylamine (1.1 equivalents) and stir for 10 minutes.

    • Slowly add ethyl chloroformate (1.1 equivalents) and stir the reaction mixture at -15°C for 30 minutes. The formation of a white precipitate (triethylammonium chloride) indicates the formation of the mixed anhydride.

  • Conjugation with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (0.8 equivalents) in cold potassium bicarbonate buffer (pH 7.5).

    • Slowly add the mixed anhydride solution from step 1 to the Coenzyme A solution with vigorous stirring. Maintain the temperature at 0-4°C.

    • Monitor the reaction progress by HPLC. The reaction is typically complete within 1-2 hours.

  • Quenching and Purification:

    • Once the reaction is complete, acidify the mixture to pH 3-4 with dilute HCl to stop the reaction.

    • The product can be purified by solid-phase extraction or preparative HPLC using an ion-pair reversed-phase column.

    • Lyophilize the pure fractions to obtain this compound as a white powder.

Protocol 2: Enzymatic Synthesis using Acyl-CoA Synthetase

This protocol is a general guide for enzymatic synthesis. The specific enzyme and conditions should be optimized.

Materials:

  • 3(S)-Hydroxy-4-methylpentanoic acid

  • Coenzyme A (lithium salt)

  • Acyl-CoA Synthetase (a suitable commercial or purified enzyme)

  • ATP (disodium salt)

  • Magnesium chloride (MgCl₂)

  • HEPES or Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT) (optional)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • HEPES or Tris-HCl buffer (50 mM, pH 7.5)

      • 3(S)-Hydroxy-4-methylpentanoic acid (1-5 mM)

      • Coenzyme A (1-5 mM)

      • ATP (5-10 mM)

      • MgCl₂ (5-10 mM)

      • DTT (1-2 mM, optional)

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the Acyl-CoA Synthetase to the reaction mixture.

    • Incubate at the optimal temperature for 1-4 hours.

  • Monitoring and Termination:

    • Monitor the formation of the product by HPLC.

    • Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by heat inactivation (if the product is heat-stable).

  • Purification:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Purify the supernatant containing this compound by HPLC as described in the chemical synthesis protocol.

Data Presentation

The following tables present hypothetical but realistic quantitative data for the synthesis of this compound. These are for illustrative purposes and actual results may vary.

Table 1: Example Yields for Chemical Synthesis

ParameterValue
Starting amount of 3(S)-Hydroxy-4-methylpentanoic acid10 mg
Molar ratio of Acid:TEA:Ethyl Chloroformate:CoA1 : 1.1 : 1.1 : 0.8
Reaction Time2 hours
Crude Yield ~60-70%
Purified Yield ~30-40%

Table 2: Example Parameters for Enzymatic Synthesis

ParameterValue
Enzyme Concentration0.1 - 1 µM
Substrate Concentrations1 - 5 mM
ATP/MgCl₂ Concentration5 - 10 mM
Incubation Temperature37°C
Incubation Time1 - 4 hours
Conversion Rate 50 - 90%

Visualizations

Workflow for Chemical Synthesis

chemical_synthesis_workflow start Start: 3(S)-Hydroxy-4-methylpentanoic acid activation Activation (Ethyl Chloroformate, TEA) start->activation anhydride Mixed Anhydride Intermediate activation->anhydride conjugation Conjugation with Coenzyme A anhydride->conjugation product Crude this compound conjugation->product purification Purification (HPLC) product->purification final_product Pure Product purification->final_product

Caption: General workflow for the chemical synthesis of this compound.

Workflow for Enzymatic Synthesis

enzymatic_synthesis_workflow start Start: 3(S)-Hydroxy-4-methylpentanoic acid + CoA reaction Enzymatic Reaction (Acyl-CoA Synthetase, ATP, Mg2+) start->reaction product Crude Product Mixture reaction->product purification Purification (HPLC) product->purification final_product Pure Product purification->final_product

Caption: General workflow for the enzymatic synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed chem_path Chemical Synthesis? start->chem_path Yes enz_path Enzymatic Synthesis? start->enz_path No chem_activation Check Activation Step - Reagent Purity - Anhydrous Conditions chem_path->chem_activation chem_hydrolysis Check for Hydrolysis - pH Control - Low Temperature chem_activation->chem_hydrolysis chem_side_reactions Consider Side Reactions - Protecting Groups chem_hydrolysis->chem_side_reactions enz_activity Verify Enzyme Activity - Fresh Enzyme - Optimal Buffer enz_path->enz_activity enz_inhibition Check for Inhibition - Substrate/Product Concentrations enz_activity->enz_inhibition enz_cofactors Confirm Cofactor Levels - Fresh ATP enz_inhibition->enz_cofactors

References

Technical Support Center: Production of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the microbial production of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during the fermentative production of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Titer

  • Question: My engineered E. coli strain is not producing any detectable this compound, or the titer is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product formation is a common issue that can stem from several bottlenecks in the biosynthetic pathway. Here’s a step-by-step troubleshooting approach:

    • Verify Precursor Availability: The biosynthesis of this compound is likely derived from the leucine (B10760876) degradation pathway. The key precursor is isovaleryl-CoA.

      • Action: Use LC-MS/MS to quantify the intracellular pool of isovaleryl-CoA.

      • If Precursor is Low: Overexpress genes in the leucine catabolism pathway, such as the branched-chain α-keto acid dehydrogenase complex (BCKDH), to increase the supply of isovaleryl-CoA. You can also supplement the media with leucine or its precursor, α-ketoisocaproate.

    • Check Enzyme Expression and Activity: The enzymes responsible for converting isovaleryl-CoA to the final product may not be expressed or active.

      • Action: Perform SDS-PAGE or Western blotting to confirm the expression of your heterologous enzymes. Conduct in vitro enzyme assays with cell lysates to measure their activity.

      • If Expression is Low: Optimize codon usage for your expression host, use a stronger promoter, or increase the plasmid copy number.

      • If Activity is Low: The enzyme may require a specific cofactor or have suboptimal kinetics. Consider enzyme engineering (e.g., site-directed mutagenesis) to improve its performance.

    • Assess Cofactor Imbalance: The conversion of 3-methylcrotonyl-CoA to 3-hydroxy-4-methyl-pentanoyl-CoA involves both carboxylation and reduction steps, which may be sensitive to the intracellular NADH/NAD+ and ATP levels.

      • Action: Monitor the intracellular concentrations of these cofactors.

      • If Imbalanced: Modulate the expression of genes involved in central carbon metabolism to alter the redox state of the cell. For example, knocking out competing pathways that consume NADH could increase its availability.

Issue 2: Accumulation of Pathway Intermediates

  • Question: I am observing the accumulation of an intermediate, such as 3-methylglutaconyl-CoA, but very little of the final product. What does this indicate?

  • Answer: The accumulation of a specific intermediate strongly suggests that the subsequent enzymatic step is the rate-limiting step in your pathway.

    • Identify the Bottleneck Enzyme: The accumulating intermediate is the substrate for the bottleneck enzyme.

    • Enhance Enzyme Activity:

      • Increase Expression: Use a stronger promoter or a higher copy number plasmid for the gene encoding the bottleneck enzyme.

      • Improve Catalytic Efficiency: Use protein engineering techniques like directed evolution or site-directed mutagenesis to improve the kcat or lower the Km of the enzyme.

      • Fuse Enzymes: Creating a fusion protein of sequential enzymes can enhance flux by channeling the substrate.

Issue 3: Poor Cell Growth and Low Biomass

  • Question: After inducing the expression of my biosynthetic pathway, the cell growth is significantly inhibited, leading to low biomass and poor overall yield. What could be the cause?

  • Answer: Poor cell growth upon pathway induction is often due to metabolic burden or the toxicity of a pathway intermediate or the final product.

    • Metabolic Burden: Overexpression of multiple heterologous proteins can drain cellular resources (amino acids, ATP, etc.), slowing down growth.

      • Action: Use tunable promoters (e.g., arabinose or tetracycline-inducible systems) to control the level of protein expression. A lower, more balanced expression level may lead to higher overall productivity.

    • Product/Intermediate Toxicity: The accumulation of certain acyl-CoA species or the final product can be toxic to the host cells.

      • Action:

        • Identify the Toxic Compound: Perform toxicity assays with potential intermediates and the final product.

        • Implement a Product Secretion System: If the product is toxic, engineering a transporter to export it from the cell can alleviate toxicity and improve yield.

        • In Situ Product Removal: Consider adding a resin to the fermentation broth to sequester the product as it is produced, thereby reducing its concentration in the culture.

Frequently Asked Questions (FAQs)

  • Q1: What is a plausible biosynthetic pathway for this compound in a microbial host like E. coli?

    • A1: A likely pathway starts from the branched-chain amino acid L-leucine. Leucine is catabolized to isovaleryl-CoA, which is then converted through a series of enzymatic reactions, likely involving an enoyl-CoA hydratase and a 3-hydroxyacyl-CoA dehydrogenase, to yield the final product.

  • Q2: Which analytical method is best for quantifying this compound?

    • A2: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most sensitive and specific method for quantifying intracellular acyl-CoA species.

  • Q3: How can I improve the specificity of the enzymes in my pathway to reduce the formation of byproducts?

    • A3: Protein engineering is the most effective approach. Site-directed mutagenesis can be used to alter the active site of an enzyme to favor your substrate of interest and exclude others. You can also explore enzyme homologs from different organisms that may have higher natural specificity.

  • Q4: My final product seems to be degrading over time in the culture medium. What can I do?

    • A4: Product degradation can be due to endogenous enzymes from the host or chemical instability. First, verify if the degradation is enzymatic by testing the stability in cell-free spent medium. If it is, consider knocking out potential degrading enzymes (e.g., esterases). If it's a chemical stability issue, optimizing the pH and temperature of the fermentation can help.

Data Presentation

Table 1: Hypothetical Yield Improvement of this compound

Strain IDGenetic ModificationPrecursor (Isovaleryl-CoA) Titer (mg/L)Final Product Titer (mg/L)Yield on Glucose (g/g)
ControlBase strain with empty plasmid5< 1< 0.001
Strain AOverexpression of BCKDH complex50150.01
Strain BStrain A + Overexpression of enoyl-CoA hydratase45400.025
Strain CStrain B + Overexpression of 3-hydroxyacyl-CoA dehydrogenase42850.05
Strain DStrain C + Knockout of competing pathway601200.07

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-MS/MS

  • Sample Preparation:

    • Quench a 1 mL aliquot of cell culture in 4 mL of a cold (-20°C) 60:40 methanol:water solution.

    • Centrifuge at 4,000 x g for 10 min at -10°C.

    • Resuspend the cell pellet in 500 µL of cold extraction buffer (e.g., 75% ethanol).

    • Lyse the cells by sonication on ice.

    • Centrifuge at 14,000 x g for 10 min at 4°C to pellet cell debris.

    • Collect the supernatant for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and an internal standard.

Protocol 2: Site-Directed Mutagenesis for Enzyme Improvement

  • Primer Design: Design primers (~30 bp) containing the desired mutation in the center. The primers should be complementary to each other.

  • PCR Amplification:

    • Perform PCR using a high-fidelity DNA polymerase with the plasmid containing your gene of interest as the template and the mutagenic primers.

    • Use a sufficient number of cycles (e.g., 18-25) to amplify the entire plasmid.

  • Template Digestion:

    • Digest the PCR product with DpnI restriction enzyme for 1-2 hours at 37°C. DpnI will specifically digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate on selective media and incubate overnight.

  • Verification:

    • Isolate plasmid DNA from several colonies and send for Sanger sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations.

Visualizations

Biosynthetic_Pathway Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Acyl-CoA Dehydrogenase Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA Enoyl-CoA Hydratase Product This compound HMG_CoA->Product 3-Hydroxyacyl-CoA Dehydrogenase

Caption: Proposed biosynthetic pathway for this compound from L-leucine.

Experimental_Workflow Start Low Product Yield Check_Precursor Quantify Isovaleryl-CoA Start->Check_Precursor Precursor_Low Precursor is Low Check_Precursor->Precursor_Low Boost_Precursor Overexpress BCKDH Supplement Leucine Precursor_Low->Boost_Precursor Yes Check_Enzymes Check Enzyme Expression and Activity Precursor_Low->Check_Enzymes No Boost_Precursor->Check_Enzymes Enzymes_Inactive Enzymes Inactive/Low Expression Check_Enzymes->Enzymes_Inactive Optimize_Expression Optimize Codons Use Stronger Promoter Enzymes_Inactive->Optimize_Expression Expression Issue Engineer_Enzyme Enzyme Engineering Enzymes_Inactive->Engineer_Enzyme Activity Issue Check_Toxicity Assess Cell Growth and Toxicity Enzymes_Inactive->Check_Toxicity No Optimize_Expression->Check_Toxicity Engineer_Enzyme->Check_Toxicity Toxicity_High High Toxicity Check_Toxicity->Toxicity_High Reduce_Toxicity Tune Expression Levels Engineer Secretion Toxicity_High->Reduce_Toxicity Yes Success Improved Yield Toxicity_High->Success No Reduce_Toxicity->Success

Caption: Experimental workflow for troubleshooting and improving product yield.

Logical_Relationships cluster_precursor Precursor Supply cluster_pathway Biosynthetic Pathway cluster_host Host Physiology precursor_pool Isovaleryl-CoA Pool enzyme_activity Enzyme Activity precursor_pool->enzyme_activity leucine_catabolism Leucine Catabolism leucine_catabolism->precursor_pool central_metabolism Central Metabolism central_metabolism->leucine_catabolism enzyme_expression Enzyme Expression enzyme_expression->enzyme_activity metabolic_burden Metabolic Burden enzyme_expression->metabolic_burden product_toxicity Product Toxicity enzyme_activity->product_toxicity cofactor_balance Cofactor Balance (NADH/ATP) cofactor_balance->enzyme_activity product_toxicity->metabolic_burden product_degradation Product Degradation

Caption: Logical relationships between factors affecting product yield.

Technical Support Center: 3(S)-Hydroxy-4-methyl-pentanoyl-CoA Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding their experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for quantifying this compound?

A1: Currently, there are no universally established and validated commercial kits specifically for the quantification of this compound. The most common and robust method for quantifying this and other acyl-CoA species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enzymatic assays, while common for general classes of acyl-CoAs, may require significant development and validation for this specific branched-chain hydroxyacyl-CoA.

Q2: What are the main challenges in quantifying this compound?

A2: The primary challenges include:

  • Analyte Instability: Acyl-CoAs, including this compound, are susceptible to hydrolysis and degradation. Proper sample handling and storage are critical.

  • Lack of Commercial Standards: The availability of a certified reference standard for this compound may be limited, complicating absolute quantification.

  • Matrix Effects in LC-MS/MS: Biological samples are complex, and co-eluting substances can interfere with the ionization of the target analyte, leading to inaccurate quantification.

  • Method Development for Specificity: Distinguishing this compound from other structurally similar acyl-CoAs requires careful optimization of chromatographic and mass spectrometric conditions.

Q3: How should I store my samples to ensure the stability of this compound?

A3: To minimize degradation, samples should be processed quickly at low temperatures. For short-term storage, keep samples on ice. For long-term storage, snap-freeze tissue or cell pellets in liquid nitrogen and store them at -80°C.[1] Avoid repeated freeze-thaw cycles.

Q4: What type of internal standard should I use for LC-MS/MS quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). If this is not available, a structurally similar acyl-CoA that is not endogenously present in the sample can be used. Odd-chain acyl-CoAs are often used for this purpose.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the quantification of this compound using LC-MS/MS and enzymatic assays.

LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
No or Low Signal Analyte degradationEnsure proper sample handling and storage (on ice, -80°C for long-term). Use fresh samples whenever possible.
Inefficient extractionOptimize the extraction solvent. A common choice is a mixture of acetonitrile, methanol (B129727), and water. Consider solid-phase extraction (SPE) for sample cleanup and concentration.
Incorrect MS/MS parametersOptimize MRM transitions and collision energy. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety (507 Da). Predicted MRM transitions for this compound (precursor ion m/z 882.2) would include a product ion of m/z 375.2.
Poor Peak Shape (Tailing, Broadening) Suboptimal chromatographyAdjust the mobile phase composition and gradient. The use of ion-pairing reagents can improve peak shape for acyl-CoAs, but they can be detrimental to the LC-MS system. High pH chromatography with a C18 column has also been shown to be effective.
Column contaminationFlush the column with a strong solvent or replace it if necessary.
High Variability Between Replicates Inconsistent sample preparationEnsure precise and consistent pipetting and extraction procedures. Use of an internal standard can help to correct for variability.
Matrix effectsDilute the sample or use a more effective sample cleanup method like SPE. A calibration curve prepared in a matrix similar to the sample can also help to mitigate matrix effects.
Carryover Analyte adsorption to the LC systemUse a needle wash with a strong organic solvent. Increase the column wash time between injections.
Enzymatic Assay Troubleshooting
Problem Potential Cause Recommended Solution
No or Low Enzyme Activity Inactive enzymeEnsure the enzyme is stored correctly and has not expired. Prepare fresh enzyme solutions for each experiment.
Incorrect substrateThe chosen 3-hydroxyacyl-CoA dehydrogenase may not have activity towards the branched-chain this compound. Test enzymes from different sources or with known broad substrate specificity.
Suboptimal assay conditionsOptimize pH, temperature, and buffer composition.
High Background Signal Contaminating enzyme activityUse purified enzyme preparations. Include appropriate controls, such as a reaction mix without the substrate.
Non-enzymatic reduction/oxidation of NADHRun a control reaction without the enzyme to assess the rate of non-enzymatic signal change.
Non-linear Reaction Rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Product inhibitionIf the reaction is reversible, the accumulation of product can slow the reaction rate. It may be necessary to couple the reaction to a subsequent enzymatic step to remove the product.[4]

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification

This protocol is a general guideline and should be optimized for your specific instrument and sample type.

  • Sample Preparation (Protein Precipitation):

    • Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 80:20 methanol:water or acetonitrile:methanol:water 2:2:1) on ice.

    • Add an internal standard to each sample.

    • Vortex thoroughly and incubate at -20°C for at least 2 hours to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the analyte. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Predicted MRM Transitions for this compound:

      • Precursor Ion (Q1): 882.2 m/z

      • Product Ion (Q3): 375.2 m/z (corresponding to the acyl portion after neutral loss of phosphopantetheine).

    • Optimize collision energy and other source parameters for maximum signal intensity.

Detailed Methodology for an Adapted Enzymatic Assay

This protocol is based on the activity of 3-hydroxyacyl-CoA dehydrogenase and will require optimization and validation for this compound.

  • Reagents:

    • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0.

    • NAD⁺ solution: 10 mM in reaction buffer.

    • 3-hydroxyacyl-CoA dehydrogenase.

    • Your sample containing this compound.

  • Assay Procedure:

    • In a 96-well plate or cuvette, add the reaction buffer, NAD⁺ solution, and your sample.

    • Initiate the reaction by adding the 3-hydroxyacyl-CoA dehydrogenase.

    • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • The rate of the reaction is proportional to the concentration of this compound, provided the enzyme is not saturated.

  • Quantification:

    • Create a standard curve using known concentrations of a related 3-hydroxyacyl-CoA for which the enzyme has known activity, or if available, a purified standard of this compound.

    • Calculate the concentration in your samples based on the standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extraction Extraction with Internal Standard Sample->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC Injection MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification Data->Quant

Caption: LC-MS/MS Experimental Workflow for this compound Quantification.

troubleshooting_logic Start Start: Low/No Signal in LC-MS/MS CheckSample Check Sample Integrity (Storage, Handling) Start->CheckSample CheckExtraction Review Extraction Protocol (Solvent, Volume) CheckSample->CheckExtraction OK Degradation Potential Degradation: Use Fresh Samples CheckSample->Degradation Issue Found CheckMS Verify MS/MS Parameters (MRM, Voltages) CheckExtraction->CheckMS OK Inefficient Inefficient Extraction: Optimize Protocol CheckExtraction->Inefficient Issue Found IncorrectParams Incorrect Parameters: Re-optimize Instrument CheckMS->IncorrectParams Issue Found Resolved Signal Restored CheckMS->Resolved OK Degradation->Start Inefficient->Start IncorrectParams->Start

Caption: Troubleshooting Logic for Low or No Signal in LC-MS/MS Analysis.

References

Technical Support Center: Optimizing Enzyme Kinetics with 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3(S)-Hydroxy-4-methyl-pentanoyl-CoA in enzyme kinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which metabolic pathways is it relevant?

A1: this compound is a coenzyme A (CoA) derivative of a branched-chain hydroxy fatty acid.[1][2] It is structurally related to intermediates in the metabolism of branched-chain amino acids, such as leucine.[3][4] Enzymes that may utilize this substrate are likely involved in branched-chain fatty acid oxidation or related metabolic pathways. One such example is the L-leucine fermentation pathway where similar molecules are processed.[3][4]

Q2: What are the critical factors for the storage and handling of this compound?

A2: Like most acyl-CoA esters, this compound is susceptible to hydrolysis. It should be stored at -20°C or lower in a desiccated environment. For experiments, prepare fresh solutions in an appropriate buffer and keep them on ice to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What are the common methods for synthesizing this compound?

A3: The synthesis of acyl-CoA thioesters can be achieved through various chemical and enzymatic methods.[5][6] Chemical synthesis may involve the use of N-hydroxysuccinimide esters of the corresponding fatty acid, which then react with coenzyme A.[7] Enzymatic synthesis using acyl-CoA synthetases offers high specificity under milder conditions.[8] Purity of the synthesized substrate is crucial and should be verified by methods such as HPLC.

Q4: Which types of enzymes are likely to react with this compound?

A4: Enzymes that catalyze reactions involving acyl-CoA esters are potential candidates. These include acyl-CoA dehydrogenases, acyl-CoA synthetases, and CoA transferases.[9][10][11] Given its structure, enzymes involved in the metabolism of branched-chain fatty acids or amino acids are of particular interest.[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during enzyme kinetic experiments using this compound.

Issue 1: No or Low Enzyme Activity Detected
Potential Cause Troubleshooting Step
Substrate Degradation Prepare fresh this compound solution for each experiment. Keep the substrate solution on ice at all times. Verify the integrity of the substrate using HPLC.
Incorrect Buffer pH or Composition Optimize the pH of the assay buffer, as enzyme activity is highly pH-dependent. Ensure the buffer does not contain interfering substances such as high concentrations of chelating agents (e.g., EDTA) or detergents, unless specified in the protocol.[12]
Missing Cofactors Ensure all necessary cofactors for the enzyme (e.g., NAD+, FAD, Mg2+) are present in the reaction mixture at the optimal concentration.[13]
Inactive Enzyme Verify the activity of your enzyme preparation using a known standard substrate. Ensure the enzyme has been stored correctly (typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol). Avoid repeated freeze-thaw cycles.[14]
Inhibitors Present in the Sample If using complex biological samples, consider sample purification steps to remove potential inhibitors.[15]
Issue 2: High Background Signal in Spectrophotometric Assays
Potential Cause Troubleshooting Step
Non-enzymatic Substrate Reduction/Oxidation Run a control reaction without the enzyme to measure the rate of non-enzymatic reaction. Subtract this background rate from the rate of the enzymatic reaction.
Contaminating Enzymes in the Sample If using a crude lysate, other enzymes may be present that can react with the substrate or cofactors. Purify the enzyme of interest to remove contaminating activities.
Light Scattering from Precipitated Components Centrifuge the reaction mixture before measurement if any precipitation is observed. Ensure all components are fully dissolved in the assay buffer.
Interference from Sample Components Some compounds in the sample may absorb light at the detection wavelength. Run a control with the sample but without the substrate to determine the background absorbance.[16]
Issue 3: Inconsistent or Non-reproducible Results
Potential Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variations between samples.[12]
Temperature Fluctuations Ensure the reaction is carried out at a constant and controlled temperature using a water bath or a temperature-controlled plate reader.[14]
Substrate Purity Issues Impurities in the this compound preparation can affect the reaction kinetics. Verify the purity of your substrate and re-purify if necessary.
Inconsistent Incubation Times Use a timer to ensure consistent pre-incubation and reaction times for all samples.

Experimental Protocols

Protocol: Kinetic Analysis of a Putative Acyl-CoA Dehydrogenase

This protocol describes a spectrophotometric assay to determine the kinetic parameters of a putative acyl-CoA dehydrogenase using this compound as a substrate. The assay monitors the reduction of a reporter dye, which is coupled to the reduction of FAD by the enzyme.

Materials:

  • Purified putative acyl-CoA dehydrogenase

  • This compound

  • Electron Transfer Flavoprotein (ETF)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA

  • UV/Vis spectrophotometer or microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a 2 mM stock solution of DCPIP in the assay buffer.

    • Dilute the purified enzyme and ETF to the desired concentrations in the assay buffer.

  • Assay Setup:

    • In a cuvette or a 96-well plate, prepare the reaction mixture containing:

      • Assay Buffer

      • 50 µM DCPIP

      • 10 µM ETF

      • A fixed amount of the putative acyl-CoA dehydrogenase

    • The final reaction volume is typically 1 ml for a cuvette or 200 µl for a 96-well plate.

  • Initiation of the Reaction:

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding varying concentrations of this compound.

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the enzyme activity.

    • Record the absorbance every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₆₀₀ for DCPIP = 21,000 M⁻¹cm⁻¹).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Substrate, Buffer, Enzyme, ETF, DCPIP) master_mix Prepare Reaction Master Mix reagents->master_mix pre_incubation Pre-incubate Mixture at 37°C master_mix->pre_incubation initiation Initiate with Substrate pre_incubation->initiation measurement Measure Absorbance at 600 nm initiation->measurement velocity Calculate Initial Velocities (V₀) measurement->velocity kinetics Plot V₀ vs. [S] and Fit to Michaelis-Menten velocity->kinetics parameters Determine Kₘ and Vₘₐₓ kinetics->parameters

Caption: Workflow for the kinetic analysis of an acyl-CoA dehydrogenase.

troubleshooting_logic cluster_activity Low/No Activity cluster_background High Background cluster_reproducibility Poor Reproducibility start Start: Unexpected Results check_substrate Check Substrate Integrity? start->check_substrate no_enzyme_control Run No-Enzyme Control? start->no_enzyme_control check_pipetting Review Pipetting Technique? start->check_pipetting check_enzyme Check Enzyme Activity? check_substrate->check_enzyme Substrate OK check_conditions Check Assay Conditions (pH, Temp, Cofactors)? check_enzyme->check_conditions Enzyme OK solution Solution Identified check_conditions->solution no_substrate_control Run No-Substrate Control? no_enzyme_control->no_substrate_control Background still high no_substrate_control->solution check_temp Ensure Constant Temperature? check_pipetting->check_temp Technique OK check_purity Verify Substrate Purity? check_temp->check_purity Temp Stable check_purity->solution

Caption: Logical workflow for troubleshooting common enzyme assay issues.

References

interference in analytical measurements of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical measurement of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the quantification of this important analyte.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: this compound is a key intermediate in the catabolism of the branched-chain amino acid, leucine.[1][2][3] Accurate quantification of this and other acyl-CoA species is crucial for understanding cellular energy metabolism, identifying metabolic dysregulation in diseases, and for the development of therapeutic interventions.[3][4]

Q2: What are the most common analytical challenges in measuring this compound?

A2: The primary challenges include:

  • Sample Stability: Acyl-CoAs are susceptible to enzymatic degradation and hydrolysis. Proper sample quenching and extraction procedures are critical.

  • Matrix Effects: Components of the biological matrix (e.g., salts, lipids) can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.

  • Isobaric and Isomeric Interferences: The presence of other molecules with the same nominal mass-to-charge ratio can lead to overestimation of the analyte concentration.[1]

  • Low Abundance: Acyl-CoAs are often present at low concentrations in biological samples, requiring sensitive analytical methods.

Q3: What is the recommended analytical technique for the quantification of this compound?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs, including this compound.[5] The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.[6][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Signal

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Analyte Degradation - Ensure rapid quenching of metabolic activity at the time of sample collection (e.g., snap-freezing in liquid nitrogen).- Use acidic extraction solvents and keep samples on ice or at 4°C throughout the preparation process.- Prepare fresh standards and samples before each analytical run.
Suboptimal LC Conditions - Optimize the mobile phase composition and gradient to ensure good retention and peak shape. A reversed-phase C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) is a common starting point.[8][9]- Check for column contamination or degradation. Flush the column or replace if necessary.
Mass Spectrometer Settings - Confirm the correct precursor and product ion transitions (MRM transitions) for this compound.- Optimize source parameters (e.g., spray voltage, gas flows, temperature) for maximum signal intensity.
Sample Preparation Issues - Evaluate the efficiency of your extraction protocol. Inefficient extraction can lead to low recovery.- Ensure complete removal of proteins and other interfering substances during sample cleanup (e.g., protein precipitation, solid-phase extraction).
Issue 2: Inaccurate or Inconsistent Quantitative Results

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Matrix Effects - Best Practice: Incorporate a stable isotope-labeled internal standard (e.g., [13C,15N]-labeled Coenzyme A) to compensate for ion suppression or enhancement.[6][7]- Perform a post-column infusion experiment to identify regions of the chromatogram with significant matrix effects.- Optimize sample cleanup procedures to remove interfering matrix components.
Isobaric/Isomeric Interference - Chromatographic Separation: Improve the chromatographic resolution to separate the analyte from interfering species. This may involve adjusting the gradient, changing the column, or using a different stationary phase.- High-Resolution Mass Spectrometry (HRMS): Use a high-resolution mass spectrometer to differentiate between the analyte and interferents based on their exact masses.
Calibration Curve Issues - Prepare calibration standards in a matrix that closely matches the biological samples to account for matrix effects.- Ensure the calibration range covers the expected concentration of the analyte in the samples.- Use a sufficient number of calibration points and an appropriate regression model.

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching & Extraction: Immediately add a pre-chilled extraction solution (e.g., 80:20 methanol (B129727):water or an acidic acetonitrile solution) to the cell plate or pellet.[10] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the cell lysate vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic acyl-CoAs.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode using multiple reaction monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard should be optimized. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[9]

Visualizations

Leucine_Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA MGH Target 3(S)-Hydroxy-4-methyl- pentanoyl-CoA HMG_CoA->Target Enoyl-CoA Hydratase (hypothesized) Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMGCL Acetoacetate Acetoacetate Target->Acetoacetate Multiple Steps

Caption: Inferred metabolic pathway of this compound.

Troubleshooting_Workflow Start Problem: Inaccurate or No Signal Check_MS Check Mass Spec Performance (infuse a standard) Start->Check_MS MS_OK MS is OK? Check_MS->MS_OK Check_LC Evaluate LC Performance (peak shape, retention time) LC_OK LC is OK? Check_LC->LC_OK Check_Sample Assess Sample Integrity (degradation, preparation) Sample_OK Sample is OK? Check_Sample->Sample_OK MS_OK->Check_LC Yes Fix_MS Troubleshoot MS: - Optimize parameters - Clean source MS_OK->Fix_MS No LC_OK->Check_Sample Yes Fix_LC Troubleshoot LC: - Optimize method - Check for clogs - Replace column LC_OK->Fix_LC No Fix_Sample Troubleshoot Sample: - Prepare fresh samples - Optimize extraction Sample_OK->Fix_Sample No Matrix_Effects Investigate Matrix Effects (use internal standard) Sample_OK->Matrix_Effects Yes Fix_MS->Check_MS Fix_LC->Check_LC Fix_Sample->Check_Sample Interference Investigate Isobaric/ Isomeric Interference Matrix_Effects->Interference End Problem Resolved Interference->End

Caption: Logical workflow for troubleshooting analytical issues.

References

Technical Support Center: Experiments with 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3(S)-Hydroxy-4-methyl-pentanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which metabolic pathway is it involved?

A1: this compound is a thioester derivative of coenzyme A. It is an intermediate in the catabolism of the branched-chain amino acid, L-leucine.

Q2: How can I synthesize this compound for my experiments?

A2: Enzymatic synthesis is a common method for producing 3-hydroxyacyl-CoAs.[1] One approach involves a two-step enzymatic reaction starting from the corresponding 2,3-enoyl free acid.[1] First, a CoA transferase is used to link the free acid to coenzyme A. Subsequently, an enoyl-CoA hydratase catalyzes the hydration of the double bond to produce the 3-hydroxyacyl-CoA.[1]

Q3: What are the best methods for purifying synthesized this compound?

A3: High-performance liquid chromatography (HPLC) is a highly effective technique for the purification of acyl-CoA derivatives. A reversed-phase C18 column is typically used with a gradient of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile.

Q4: How should I store this compound to ensure its stability?

A4: Acyl-CoA thioesters are susceptible to hydrolysis. For long-term storage, it is recommended to store them as a lyophilized powder at -80°C. For short-term storage, solutions should be kept at -80°C. Thioesters are generally more stable at a slightly acidic pH (around 4-5).

Q5: What analytical methods are suitable for the quantification of this compound?

A5: HPLC coupled with UV detection (at 260 nm for the adenine (B156593) base of CoA) or mass spectrometry (MS) are the preferred methods for quantifying acyl-CoAs. LC-MS/MS provides high sensitivity and specificity.

Troubleshooting Guides

Enzymatic Synthesis
Issue Possible Cause Troubleshooting Steps
Low or no product yield Inactive enzymes- Ensure enzymes are properly stored and handled. - Test enzyme activity with a known positive control substrate.
Suboptimal reaction conditions- Optimize pH, temperature, and incubation time. - Ensure all necessary cofactors are present in the correct concentrations.
Poor quality of starting materials- Verify the purity of the precursor acid and coenzyme A.
Presence of multiple products Non-specific enzyme activity- Use highly purified enzymes. - Consider using a more specific enzyme if available.
Degradation of product- Minimize reaction time. - Purify the product immediately after the reaction.
HPLC Analysis & Purification
Issue Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Column degradation- Use a guard column. - Flush the column regularly. - Replace the column if necessary.
Inappropriate mobile phase pH- Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of the analyte.
Inconsistent retention times Changes in mobile phase composition- Prepare fresh mobile phase for each run. - Ensure proper mixing of mobile phase components.
Fluctuations in column temperature- Use a column oven to maintain a constant temperature.
Low detector response Sample degradation- Analyze samples immediately after preparation. - Store samples at low temperatures.
Incorrect detection wavelength- Ensure the UV detector is set to 260 nm for CoA derivatives.
Mass Spectrometry Analysis
Issue Possible Cause Troubleshooting Steps
Low signal intensity Ion suppression from matrix components- Dilute the sample. - Use a solid-phase extraction (SPE) clean-up step.
Inefficient ionization- Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).
Poor fragmentation Incorrect collision energy- Optimize collision energy in MS/MS experiments to achieve characteristic fragmentation.
Inaccurate mass measurement Instrument not calibrated- Calibrate the mass spectrometer regularly with appropriate standards.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar 3-hydroxyacyl-CoAs.[1]

Materials:

  • 4-methyl-pent-2-enoic acid

  • Coenzyme A (CoA)

  • Glutaconate coenzyme A-transferase (GctAB) or a similar CoA transferase

  • Short-chain enoyl-CoA hydratase (ECHS1)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • ATP

  • MgCl₂

Procedure:

  • CoA Ligation:

    • In a microcentrifuge tube, combine 4-methyl-pent-2-enoic acid, CoA, ATP, and MgCl₂ in the reaction buffer.

    • Add the CoA transferase to initiate the reaction.

    • Incubate at 37°C for 1-2 hours.

    • Monitor the formation of 4-methyl-pent-2-enoyl-CoA by HPLC.

  • Hydration:

    • To the reaction mixture from the previous step, add the enoyl-CoA hydratase.

    • Incubate at 37°C for 1-2 hours.

    • Monitor the formation of this compound by HPLC-MS.

  • Purification:

    • Purify the product by reversed-phase HPLC.

Protocol 2: HPLC-MS/MS Analysis of this compound

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-98% B

    • 10-12 min: 98% B

    • 12-12.1 min: 98-2% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Example for a positive ion mode):

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₇H₄₆N₇O₁₈P₃SPubChem
Molecular Weight881.7 g/mol PubChem
InChIKeyFVDISPKCRAHPBJ-VDXNMNPRSA-NPubChem

Table 2: Example HPLC Gradient for Acyl-CoA Separation

Time (min)% Mobile Phase A% Mobile Phase B
0982
10298
12298
12.1982
15982

Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification & Analysis synthesis_start Starting Materials (4-methyl-pent-2-enoic acid, CoA) coa_ligation CoA Ligation (CoA Transferase) synthesis_start->coa_ligation hydration Hydration (Enoyl-CoA Hydratase) coa_ligation->hydration hplc_purification HPLC Purification hydration->hplc_purification Crude Product lc_ms_analysis LC-MS/MS Analysis hplc_purification->lc_ms_analysis final_product Pure 3(S)-Hydroxy-4-methyl- pentanoyl-CoA lc_ms_analysis->final_product Pure Product signaling_pathway cluster_main_pathway Leucine Catabolism leucine L-Leucine kic α-Ketoisocaproate leucine->kic Transamination isovaleryl_coa Isovaleryl-CoA kic->isovaleryl_coa Oxidative Decarboxylation mc_coa 3-Methylcrotonyl-CoA isovaleryl_coa->mc_coa target_molecule This compound isovaleryl_coa->target_molecule Alternative Pathway? mg_coa 3-Methylglutaconyl-CoA mc_coa->mg_coa hmg_coa 3-Hydroxy-3-methylglutaryl-CoA mg_coa->hmg_coa

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of acyl-coenzyme A (acyl-CoA) thioesters, such as 3(S)-hydroxy-4-methyl-pentanoyl-CoA, is crucial for understanding various metabolic pathways, including fatty acid biosynthesis and the production of polyketides. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of these molecules. This guide provides a comparative overview of the expected NMR characteristics of this compound, outlines experimental protocols for its analysis, and presents this information in a clear, structured format for researchers.

Predicted NMR Spectroscopic Data

Due to the limited availability of public experimental NMR data for this compound, this guide presents predicted chemical shifts based on the analysis of similar compounds and established chemical shift ranges. For comparison, predicted data for a shorter-chain analogue, (S)-3-hydroxybutyryl-CoA, is also provided.

Table 1: Predicted ¹H NMR Chemical Shifts for the Acyl Moiety of this compound and a Comparative Analogue.

Proton Predicted Chemical Shift (ppm) for 3(S)-Hydroxy-4-methyl-pentanoyl Moiety Predicted Chemical Shift (ppm) for (S)-3-Hydroxybutyryl Moiety Multiplicity Coupling Constant (J, Hz)
H2~ 2.5 - 2.8~ 2.4dd~ 15, ~ 6
H3~ 4.0 - 4.2~ 4.1m-
H4~ 1.7 - 1.9-m~ 6.8
CH₃ (C5)~ 0.9~ 1.2 (CH₃)d~ 6.8
CH₃ (C4-methyl)~ 0.9-d~ 6.8

Table 2: Predicted ¹³C NMR Chemical Shifts for the Acyl Moiety of this compound and a Comparative Analogue.

Carbon Predicted Chemical Shift (ppm) for 3(S)-Hydroxy-4-methyl-pentanoyl Moiety Predicted Chemical Shift (ppm) for (S)-3-Hydroxybutyryl Moiety[1]
C1 (C=O)~ 170 - 175171.4
C2~ 40 - 4544.9
C3~ 65 - 7064.1
C4~ 30 - 35-
C5 (CH₃)~ 17 - 2022.5
C4-methyl (CH₃)~ 17 - 20-

Note: The chemical shifts for the Coenzyme A portion of the molecule are expected to be consistent across different acyl-CoA esters and are not detailed in this comparison.

Experimental Protocols

General Synthesis of Acyl-CoA Thioesters

A common method for the synthesis of acyl-CoA thioesters involves the activation of the corresponding carboxylic acid, in this case, 3(S)-hydroxy-4-methyl-pentanoic acid, followed by reaction with coenzyme A.

Workflow for Chemical Synthesis of this compound

cluster_0 Activation of Carboxylic Acid cluster_1 Thioesterification cluster_2 Purification Carboxylic_Acid 3(S)-Hydroxy-4-methyl- pentanoic Acid Activating_Agent e.g., N,N'-Carbonyldiimidazole (CDI) or Isobutyl Chloroformate Carboxylic_Acid->Activating_Agent Reaction in an organic solvent Activated_Intermediate Activated Acyl Intermediate (e.g., Acyl Imidazolide) Activating_Agent->Activated_Intermediate Coenzyme_A Coenzyme A (lithium salt) Activated_Intermediate->Coenzyme_A Reaction in a buffered aqueous/organic mixture Product 3(S)-Hydroxy-4-methyl- pentanoyl-CoA Coenzyme_A->Product Crude_Product Crude Reaction Mixture HPLC Reverse-Phase HPLC Crude_Product->HPLC Pure_Product Purified Product HPLC->Pure_Product Leucine Leucine alpha_Keto α-Ketoisocaproate Leucine->alpha_Keto Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_Keto->Isovaleryl_CoA Oxidative Decarboxylation Acetoacetate Acetoacetate + Acetyl-CoA Isovaleryl_CoA->Acetoacetate HMG_CoA HMG-CoA Isovaleryl_CoA->HMG_CoA Target_Molecule 3(S)-Hydroxy-4-methyl- pentanoyl-CoA HMG_CoA->Target_Molecule Reduction Elongation Fatty Acid Elongation or Polyketide Synthesis Target_Molecule->Elongation Product Branched-Chain Fatty Acid or Polyketide Elongation->Product

References

Validating the Role of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA in L-Leucine Fermentation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the metabolic pathways involving the key intermediate 3(S)-Hydroxy-4-methyl-pentanoyl-CoA. We present experimental data validating its role in the reductive branch of L-leucine fermentation in Clostridium difficile and compare this to the alternative oxidative pathway.

Introduction to Leucine Fermentation in Clostridium difficile

Clostridium difficile, a significant anaerobic pathogenic bacterium, utilizes the amino acid L-leucine as a primary energy source through a process known as Stickland fermentation. This process involves the coupled oxidation and reduction of amino acids. In the case of leucine, it is metabolized through two distinct branches: an oxidative pathway leading to isovalerate, CO2, and ATP, and a reductive pathway that produces isocaproate. The intermediate, this compound, is a critical component of the reductive branch.[1][2]

The Reductive Pathway: Role of this compound

The reductive pathway of L-leucine fermentation involves a series of enzymatic reactions to convert L-leucine to isocaproate. A key step in this pathway is the formation of (R)-2-hydroxy-4-methylpentanoyl-CoA, an isomer of this compound, catalyzed by the enzyme (R)-2-hydroxy-4-methylpentanoate CoA-transferase.[1][2] This enzyme facilitates the transfer of Coenzyme A to (R)-2-hydroxy-4-methylpentanoate.

The validation of this pathway and the specific role of the hydroxyacyl-CoA intermediate has been demonstrated through the characterization of the enzymes involved, particularly (R)-2-hydroxyisocaproate dehydrogenase (LdhA) and (R)-2-hydroxy-4-methylpentanoate CoA-transferase (HadA).[1]

Comparative Analysis of Leucine Fermentation Pathways
FeatureReductive Leucine FermentationOxidative Leucine Fermentation
Initial Substrate L-LeucineL-Leucine
Key Intermediate This compoundIsovaleryl-CoA
Primary Enzyme (R)-2-hydroxy-4-methylpentanoate CoA-transferase (HadA)Branched-chain amino acid dehydrogenase complex (putative)
Final Product IsocaproateIsovalerate, CO2
Energy Yield Consumes reducing equivalentsProduces ATP

Experimental Validation Data

The following tables summarize the kinetic data for the key enzymes involved in the formation of the hydroxyacyl-CoA intermediate in the reductive pathway, as characterized from Clostridium difficile.

Table 1: Kinetic Parameters for (R)-2-hydroxyisocaproate Dehydrogenase (LdhA)
SubstrateK_m (µM)k_cat (s⁻¹)V_max (U/mg)
2-Oxoisocaproate68311860
NADH25--
(R)-2-Hydroxyisocaproate500-110
NAD⁺130--

Data sourced from Kim, J., et al. (2006).[1]

Table 2: Substrate Specificity of (R)-2-hydroxy-4-methylpentanoate CoA-transferase (HadA)
CoA DonorCoA AcceptorRelative Activity (%)
(R)-2-Hydroxyisocaproyl-CoAIsocaproate100
(R)-2-Hydroxyisocaproyl-CoA(E)-2-Isocaprenoate80
(R)-2-Hydroxyisocaproyl-CoAButyrate< 5

Data sourced from Kim, J., et al. (2006).[1]

Experimental Protocols

Cloning, Expression, and Purification of Recombinant Enzymes

The genes encoding (R)-2-hydroxyisocaproate dehydrogenase (ldhA) and (R)-2-hydroxy-4-methylpentanoate CoA-transferase (hadA) from C. difficile were cloned into E. coli expression vectors. The recombinant proteins were overexpressed and purified to homogeneity using affinity chromatography (Strep-tag II).[1]

Enzyme Activity Assays

(R)-2-hydroxyisocaproate Dehydrogenase (LdhA) Activity:

The activity of LdhA was determined spectrophotometrically by monitoring the change in absorbance of NADH at 340 nm. The standard assay mixture (1 ml) contained 50 mM Tris-HCl (pH 8.0), 0.2 mM NADH, and 1.0 mM 2-oxoisocaproate. The reaction was initiated by the addition of the purified enzyme.[3]

(R)-2-hydroxy-4-methylpentanoate CoA-transferase (HadA) Activity:

The activity of HadA was measured by monitoring the formation of the CoA thioester product using high-performance liquid chromatography (HPLC). The reaction mixture contained 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM (R)-2-hydroxyisocaproyl-CoA, and 10 mM of the CoA acceptor (e.g., isocaproate). The reaction was started by adding the purified enzyme.[1]

Visualizations

L-Leucine Fermentation Pathways in C. difficile

Leucine_Fermentation cluster_oxidative Oxidative Branch cluster_reductive Reductive Branch Leu_ox L-Leucine Keto_ox 2-Oxoisocaproate Leu_ox->Keto_ox Transaminase IsovalerylCoA Isovaleryl-CoA Keto_ox->IsovalerylCoA Oxidative Decarboxylation Isovalerate Isovalerate + CO2 IsovalerylCoA->Isovalerate Phosphotransacetylase Acetate Kinase ATP ATP IsovalerylCoA->ATP Leu_red L-Leucine Keto_red 2-Oxoisocaproate Leu_red->Keto_red Transaminase Hydroxy_acid (R)-2-Hydroxy- 4-methylpentanoate Keto_red->Hydroxy_acid LdhA (NADH -> NAD+) Hydroxy_CoA 3(S)-Hydroxy-4-methyl- pentanoyl-CoA Hydroxy_acid->Hydroxy_CoA HadA Enoyl_CoA Isocaprenoyl-CoA Hydroxy_CoA->Enoyl_CoA Dehydratase Isocaproyl_CoA Isocaproyl-CoA Enoyl_CoA->Isocaproyl_CoA Reductase Isocaproate Isocaproate Isocaproyl_CoA->Isocaproate CoA Transferase

Caption: Oxidative vs. Reductive Leucine Fermentation.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization genomic_dna C. difficile Genomic DNA pcr PCR Amplification of ldhA and hadA genomic_dna->pcr ligation Ligation pcr->ligation vector Expression Vector vector->ligation transformation Transformation into E. coli ligation->transformation expression Overexpression transformation->expression cell_lysis Cell Lysis expression->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation affinity_chrom Affinity Chromatography (Strep-Tactin) centrifugation->affinity_chrom purified_protein Purified LdhA & HadA affinity_chrom->purified_protein kinetics Enzyme Kinetics (Spectrophotometry, HPLC) purified_protein->kinetics substrate_spec Substrate Specificity purified_protein->substrate_spec data_analysis Data Analysis kinetics->data_analysis substrate_spec->data_analysis

Caption: Enzyme Characterization Workflow.

References

comparative analysis of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA levels in different organisms

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the metabolic significance and analytical methodologies for a key branched-chain acyl-CoA.

Introduction to 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

This compound is an (S)-3-hydroxyacyl-CoA derivative.[1] Its structure suggests a role in the metabolism of branched-chain amino acids, specifically leucine (B10760876). While its precise biological functions and concentrations in various organisms are not extensively documented, its presence is noted in metabolic databases such as the Human Metabolome Database (HMDB).[1][2] Understanding the distribution and flux of this metabolite can provide insights into cellular metabolic states, particularly in the context of metabolic disorders and drug metabolism.

Comparative Biological Presence and Metabolism

Direct quantitative comparisons of this compound levels across different organisms are currently unavailable in scientific literature. However, we can infer its potential presence and metabolic relevance by examining related pathways. The following table provides a qualitative comparison of metabolic pathways known to involve similar branched-chain acyl-CoA molecules in different kingdoms of life.

Organism TypeRelevant Metabolic PathwayImplied Presence of this compound or Similar Molecules
Bacteria Leucine fermentation and degradation pathways are known to produce a variety of branched-chain acyl-CoAs.The enzymatic machinery for processing branched-chain acyl-CoAs is present, suggesting the potential for the synthesis or degradation of this compound.
Fungi Fungi utilize branched-chain amino acids as nitrogen and carbon sources, involving CoA-dependent oxidative pathways.Metabolic reconstructions in fungi like Aspergillus niger show extensive pathways for aromatic and branched-chain compound metabolism, making the presence of various acyl-CoA intermediates, including hydroxylated forms, likely.[3]
Plants Catabolism of branched-chain amino acids in plant mitochondria is crucial for energy production, especially under carbohydrate-limiting conditions.Studies in Arabidopsis have identified enzymes like 3-methylglutaconyl-CoA hydratase, a key enzyme in leucine catabolism, indicating a functional pathway that would involve intermediates like this compound.[4]
Mammals In humans, phytanoyl-CoA hydroxylase is involved in the alpha-oxidation of 3-methyl-branched acyl-CoAs.[5]The presence of enzymes that act on 3-methyl-branched acyl-CoAs in humans suggests that this compound could be a substrate or product within related metabolic pathways.[5]

Experimental Protocols for Quantification

The quantification of short-chain acyl-CoAs like this compound is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol synthesized from established methods for short-chain acyl-CoA analysis, which can be adapted for the specific quantification of this compound.[6][7][8][9]

1. Sample Preparation and Extraction

This protocol is suitable for cultured cells or homogenized tissue samples.

  • Cell Harvesting:

    • Rinse cultured cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells in ice-cold PBS and centrifuge at 1,000 rpm for 5 minutes at 4°C.

    • Aspirate the supernatant and resuspend the cell pellet in ice-cold deionized water containing 0.6% formic acid.[10]

  • Tissue Homogenization:

    • Flash-freeze tissue samples in liquid nitrogen.

    • Homogenize the frozen tissue in a suitable extraction buffer (e.g., a mixture of isopropanol, potassium phosphate (B84403) buffer, and acetic acid).

  • Extraction of Acyl-CoAs:

    • To the cell suspension or tissue homogenate, add ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex thoroughly and centrifuge at high speed (e.g., 21,000 x g) for 5-10 minutes at 4°C.

    • Transfer the supernatant containing the acyl-CoAs to a new tube.

    • Dry the supernatant under a stream of nitrogen gas.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile and ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) solution).[11]

2. LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.[9]

    • Mobile Phases: A gradient elution is employed using two mobile phases, for example:

      • Mobile Phase A: 10 mM ammonium acetate in water.

      • Mobile Phase B: Acetonitrile.[12]

    • Gradient: A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the detection of acyl-CoAs.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves monitoring a specific precursor ion/product ion transition for the analyte of interest and an internal standard. A common fragmentation pattern for CoA esters involves the loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[8]

    • Quantification: Absolute quantification is achieved by creating a calibration curve with known concentrations of a this compound standard and using a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an acyl-CoA with a different chain length).

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Cell Pellet or Tissue Homogenate extraction Addition of Acetonitrile (Protein Precipitation) sample->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant drying Drying under Nitrogen supernatant->drying reconstitution Reconstitution in LC Mobile Phase drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: A generalized workflow for the extraction and quantification of acyl-CoAs.

Conclusion

While direct comparative data on the levels of this compound in different organisms remains to be established, its biochemical context points to a role in branched-chain amino acid metabolism across various life forms. The provided experimental guidelines offer a robust framework for researchers to pursue the quantitative analysis of this and other short-chain acyl-CoAs. Such studies will be invaluable in elucidating the metabolic significance of these molecules in health and disease.

References

Comparative Analysis of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA Knockdown: A Guide to Validating Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental results related to the knockdown of enzymes involved in the metabolism of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA, a key intermediate in the branched-chain amino acid (BCAA) catabolic pathways. Understanding the metabolic consequences of disrupting this pathway is crucial for research into rare metabolic disorders and for the development of targeted therapeutics. This document outlines the effects of knocking down two key enzymes, 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and Short-chain enoyl-CoA hydratase (ECHS1), which are responsible for processing structurally similar substrates.

Introduction to this compound Metabolism

This compound is a metabolite formed during the degradation of the essential amino acid leucine (B10760876). The catabolism of BCAAs, including leucine, valine, and isoleucine, is a critical process for energy production and the removal of potentially toxic metabolic intermediates. Deficiencies in the enzymes of these pathways can lead to the accumulation of upstream metabolites, resulting in severe and complex clinical phenotypes.

The enzyme directly responsible for the hydrolysis of this compound is not extensively characterized in the literature. However, based on substrate similarity, two enzymes from related pathways are considered key players in metabolizing such 3-hydroxyacyl-CoA molecules:

  • 3-hydroxyisobutyryl-CoA hydrolase (HIBCH): Primarily involved in the valine catabolic pathway, HIBCH catalyzes the hydrolysis of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate (B1249102) and Coenzyme A.

  • Short-chain enoyl-CoA hydratase (ECHS1): This enzyme participates in both fatty acid beta-oxidation and the catabolism of valine and isoleucine. It catalyzes the hydration of 2-enoyl-CoA esters to 3-hydroxyacyl-CoA esters.

Given the overlapping substrate specificities of enzymes in BCAA metabolism, studying the effects of HIBCH and ECHS1 knockdown provides valuable insights into the potential consequences of disrupting this compound metabolism.

Comparative Data on Enzyme Knockdown

The following tables summarize the quantitative data from studies on HIBCH and ECHS1 deficiencies, which serve as models for knockdown experiments. These genetic disorders lead to a loss of function of the respective enzymes, mirroring the effects of a successful knockdown.

Table 1: Metabolic Consequences of HIBCH and ECHS1 Knockdown/Deficiency

MetaboliteEffect of HIBCH Knockdown/DeficiencyEffect of ECHS1 Knockdown/DeficiencyRationale for Change
Upstream Metabolites
3-Hydroxyisobutyryl-CoAAccumulation[1]Accumulation of upstream enoyl-CoABlock in the metabolic pathway leads to substrate buildup.
Methacrylyl-CoAAccumulation[2][3]Significant Accumulation[4]A highly reactive upstream metabolite that accumulates due to the enzymatic block.
S-(2-carboxypropyl)cysteine (SCPC)Elevated levels in urine[2]Elevated levels in urine[5]A detoxification product of the accumulated methacrylyl-CoA.
Downstream Metabolites
3-HydroxyisobutyrateDecreased productionNormal to slightly decreasedThe direct product of the HIBCH-catalyzed reaction.
Propionyl-CoAPotential decreasePotential decreaseA downstream product in the valine catabolism pathway.
Other Relevant Metabolites
Lactate (B86563)Often elevated[1]Frequently elevated[6]Secondary effect due to mitochondrial dysfunction.
PyruvateMay be elevatedMay be elevatedLinked to impaired mitochondrial metabolism.
Hydroxy C4 CarnitineElevated in blood[2]May be elevatedA biomarker for the accumulation of 3-hydroxyisobutyryl-CoA.

Table 2: Phenotypic Consequences of HIBCH and ECHS1 Knockdown/Deficiency

PhenotypeHIBCH Knockdown/DeficiencyECHS1 Knockdown/Deficiency
Neurological Developmental delay, regression, hypotonia, seizures, movement disorders[6][7][8]Severe neurodegeneration, Leigh-like syndrome, developmental delay, dystonia[6][9]
Metabolic Episodes of ketoacidosis[3]Lactic acidosis, variable ketosis[4][5]
Growth Poor weight gain, growth deficiency[6]Faltering growth[5]
Other Feeding difficulties, vomiting, microcephaly, vision impairment[6][7]Feeding difficulties, cardiomyopathy, visual impairment[5]

Signaling Pathways and Experimental Workflows

The disruption of BCAA catabolism can have far-reaching effects on cellular signaling. Leucine, in particular, is a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism[10]. An accumulation of leucine or its early catabolites due to an enzymatic block could lead to dysregulation of this pathway.

Leucine Catabolism and Potential Impact of HIBCH/ECHS1 Knockdown

G cluster_leucine Leucine Catabolism cluster_knockdown Site of Action cluster_signaling Downstream Signaling Leucine Leucine aKIC alpha-Ketoisocaproate Leucine->aKIC mTORC1 mTORC1 Signaling Leucine->mTORC1 Activation Isovaleryl_CoA Isovaleryl-CoA aKIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Target_Metabolite 3(S)-Hydroxy-4-methyl- pentanoyl-CoA Methylglutaconyl_CoA->Target_Metabolite HMG_CoA HMG-CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Target_Metabolite->HMG_CoA Putative Step HIBCH_ECHS1 HIBCH / ECHS1 (Knockdown) HIBCH_ECHS1->HMG_CoA Inhibition Mitochondrial_Function Mitochondrial Dysfunction HIBCH_ECHS1->Mitochondrial_Function Leads to G cluster_transfection 1. Gene Knockdown cluster_validation 2. Validation of Knockdown cluster_analysis 3. Functional Analysis siRNA siRNA Transfection (Targeting HIBCH or ECHS1) qPCR RT-qPCR (mRNA levels) siRNA->qPCR Western_Blot Western Blot (Protein levels) siRNA->Western_Blot Metabolomics Metabolomic Analysis (LC-MS/MS) Western_Blot->Metabolomics Enzyme_Assay Enzyme Activity Assay Western_Blot->Enzyme_Assay Phenotype Phenotypic Analysis (e.g., Cell Viability, Morphology) Western_Blot->Phenotype

References

literature comparison of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA research findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of research findings related to 3(S)-Hydroxy-4-methyl-pentanoyl-CoA, a key intermediate in branched-chain fatty acid metabolism. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biochemical pathways to facilitate a deeper understanding of its enzymatic synthesis and metabolic significance.

Enzymatic Synthesis and Substrate Specificity

The primary enzyme responsible for the synthesis of this compound is short-chain enoyl-CoA hydratase (ECHS1), also known as crotonase. This mitochondrial enzyme catalyzes the stereospecific hydration of trans-2-enoyl-CoAs to their corresponding 3(S)-hydroxyacyl-CoA derivatives, a crucial step in the beta-oxidation pathway of fatty acids.[1][2][3][4] ECHS1 exhibits broad substrate specificity, acting on a variety of short and medium-chain enoyl-CoAs.[2][3]

While specific kinetic data for the hydration of 4-methyl-pent-2-enoyl-CoA to this compound is not extensively reported in publicly available literature, the characterization of ECHS1 with structurally similar branched-chain substrates provides valuable insights. Human ECHS1 has been shown to catalyze the hydration of several substrates involved in different metabolic pathways, with the highest specificity observed for crotonyl-CoA.[1] The enzyme's activity generally decreases with increasing carbon chain length of the substrate.[3]

Deficiency in ECHS1 has been linked to metabolic disorders, highlighting its critical role in pathways such as valine catabolism.[1][2] Studies of patients with ECHS1 deficiency have revealed metabolic abnormalities, including increased excretion of metabolites derived from the accumulation of substrates like methacrylyl-CoA.[5]

Comparative Data on ECHS1 Substrate Activity

While direct comparative data for this compound is limited, the following table summarizes the substrate specificity of human ECHS1 for various enoyl-CoAs, providing a proxy for its potential activity with 4-methyl-pent-2-enoyl-CoA.

SubstrateRelative Enzyme Activity (%)Metabolic PathwayReference
Crotonyl-CoA100Fatty Acid Beta-Oxidation, Valine Catabolism[1]
Methacrylyl-CoA60Valine Catabolism[1]
Tiglyl-CoA20Isoleucine Catabolism[1]
3-Methylcrotonyl-CoANot specifiedLeucine Catabolism[2]

Experimental Protocols

Enoyl-CoA Hydratase Activity Assay

A common method to determine enoyl-CoA hydratase activity involves spectrophotometrically monitoring the decrease in absorbance at 280 nm, which corresponds to the disappearance of the double bond in the enoyl-CoA substrate upon hydration.

Materials:

  • Purified ECHS1 enzyme

  • Enoyl-CoA substrate (e.g., crotonyl-CoA, methacrylyl-CoA, tiglyl-CoA)

  • Tris-HCl buffer (pH 7.5-8.0)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and the enoyl-CoA substrate in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known amount of purified ECHS1 enzyme.

  • Immediately begin monitoring the decrease in absorbance at 280 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the hydration of 1 µmol of substrate per minute under the specified conditions.

Signaling Pathways and Metabolic Workflows

The synthesis of this compound is an integral part of the broader metabolic network of fatty acid and branched-chain amino acid degradation.

metabolic_pathway cluster_valine Valine Catabolism cluster_b_oxidation Branched-Chain Fatty Acid Beta-Oxidation Valine Valine a_ketoisovalerate a_ketoisovalerate Valine->a_ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl_CoA a_ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA Dehydrogenation 3-Hydroxyisobutyryl-CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->3-Hydroxyisobutyryl-CoA ECHS1 (Hydration) 4-Methyl-pent-2-enoyl-CoA 4-Methyl-pent-2-enoyl-CoA This compound This compound 4-Methyl-pent-2-enoyl-CoA->this compound ECHS1 (Hydration) 4-Methyl-3-keto-pentanoyl-CoA 4-Methyl-3-keto-pentanoyl-CoA This compound->4-Methyl-3-keto-pentanoyl-CoA Dehydrogenation Propionyl-CoA Propionyl-CoA 4-Methyl-3-keto-pentanoyl-CoA->Propionyl-CoA Thiolysis Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Metabolic context of this compound synthesis.

The above diagram illustrates the role of ECHS1 in both valine catabolism and the beta-oxidation of branched-chain fatty acids, highlighting the conversion of enoyl-CoA intermediates to their corresponding 3-hydroxyacyl-CoA derivatives.

experimental_workflow cluster_enzyme_prep Enzyme Preparation cluster_activity_assay Activity Assay ECHS1_gene ECHS1 Gene Expression_vector Expression Vector ECHS1_gene->Expression_vector Cloning Host_cells Host Cells (e.g., E. coli) Expression_vector->Host_cells Transformation Cell_lysis Cell Lysis Host_cells->Cell_lysis Induction & Growth Purification Purification (e.g., Chromatography) Cell_lysis->Purification Purified_ECHS1 Purified ECHS1 Purification->Purified_ECHS1 Reaction_mixture Reaction Mixture Purified_ECHS1->Reaction_mixture Substrate 4-Methyl-pent-2-enoyl-CoA Substrate->Reaction_mixture Spectrophotometer Spectrophotometer (280 nm) Reaction_mixture->Spectrophotometer Monitor Absorbance Data_analysis Data Analysis (Kinetic Parameters) Spectrophotometer->Data_analysis

References

Safety Operating Guide

Navigating the Disposal of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Crucially, all disposal activities must be conducted in strict accordance with local, state, and federal regulations, and in consultation with your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Protocols

Prior to disposal, ensure that all handling of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA adheres to standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A lab coat is mandatory.

Engineering Controls:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.

Step-by-Step Disposal Procedure

The disposal of this compound, especially in the absence of a specific SDS, should be treated with caution. The following procedure is a general guideline and must be adapted to your specific laboratory and institutional protocols.

  • Consult Your EHS Department: This is the most critical step. Your institution's EHS department can provide specific guidance on waste stream classification and disposal vendors.

  • Waste Identification and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes, absorbent pads), in a designated, sealable, and chemically compatible waste container.

    • The container must be clearly labeled with the full chemical name: "this compound".

  • Segregation of Waste: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[1]

    • Keep it away from incompatible materials, particularly strong oxidizing agents.

  • Arranging for Professional Disposal:

    • Disposal must be carried out by a licensed hazardous waste disposal company. Your EHS department will have approved vendors for this service.

    • Provide the disposal company with all available information about the compound.

Chemical and Physical Properties

While specific hazard data is limited, the following identifiers for this compound have been compiled from available chemical databases.

IdentifierValueSource
Molecular Formula C27H46N7O18P3SPubChem[2]
Molecular Weight 881.7 g/mol PubChem[2]
HMDB ID HMDB0060135Human Metabolome Database[3]
Chemical Class (S)-3-hydroxyacyl CoAsHuman Metabolome Database[3]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of a laboratory chemical like this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Ventilated Area (Chemical Fume Hood) A->B C Collect Waste in a Designated, Labeled Container B->C D Segregate from Other Waste Streams C->D E Store in a Cool, Dry, Ventilated Secondary Containment D->E F Consult Institutional EHS Department E->F CRITICAL STEP G Arrange for Pickup by a Licensed Waste Disposal Vendor F->G H Properly Document Waste Transfer G->H

References

Personal protective equipment for handling 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

This document provides essential safety and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper experimental conduct.

Hazard Identification and Precautionary Measures

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1].

  • P264: Wash skin thoroughly after handling[1].

  • P271: Use only outdoors or in a well-ventilated area[1].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[1][3].

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3].

  • P337+P313: If eye irritation persists: Get medical advice/attention[1].

Personal Protective Equipment (PPE)

The minimum PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes[4][5]. The following table summarizes the recommended PPE for various levels of protection.

Protection Level Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Minimum Standard lab coat.[4][5]Disposable nitrile gloves.[4][6]Safety glasses with side-shields (ANSI Z87.1 approved).[4][6]Not generally required if handled in a well-ventilated area or chemical fume hood.
Splash Hazard Chemical-resistant lab coat or apron.Double-gloving (nitrile) or chemical-resistant gloves.[4][7]Chemical splash goggles.[4][7]Use of a chemical fume hood is required.
High Concentration / Aerosol Generation Chemical-resistant coveralls.Heavy-duty chemical-resistant gloves.Face shield worn over chemical splash goggles.[4][5][7]A NIOSH-approved respirator may be necessary based on a risk assessment.[6][7][8]
Handling and Storage

Handling:

  • Handle in accordance with good industrial hygiene and safety practices[3].

  • Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid contact with skin and eyes[2].

  • Take precautionary measures against static discharge if the compound is in a flammable solvent[1].

  • Wash hands thoroughly before breaks and at the end of the workday[3].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place[1].

  • Refer to the product information sheet for specific storage temperature and stability information, as acyl-CoA compounds can be unstable.

First Aid Measures
  • General Advice: Show the safety data sheet of a similar compound to the doctor in attendance[1][3].

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[2].

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower[1].

  • In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do[1].

  • If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician[1].

Disposal Plan

Dispose of waste in accordance with local, state, and federal regulations.

  • Unused Material: Treat as chemical waste. Do not allow it to enter drains[3]. Dispose of in a licensed hazardous-waste disposal facility.

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste.

Experimental Workflow

The following diagram outlines the general workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_retrieve Retrieve Compound from Storage prep_setup->handle_retrieve handle_weigh Weigh or Aliquot handle_retrieve->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve exp_run Perform Experiment handle_dissolve->exp_run cleanup_decon Decontaminate Work Area exp_run->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe end_node End cleanup_ppe->end_node start Start start->prep_ppe

Caption: General workflow for handling this compound.

References

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